Technical Documentation Center

N-[4-(2-pyrimidinyloxy)phenyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(2-pyrimidinyloxy)phenyl]acetamide
  • CAS: 24550-10-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Metabolic Pathway Prediction of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Abstract The characterization of a compound's metabolic fate is a cornerstone of modern drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's metabolic fate is a cornerstone of modern drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive, in-depth framework for predicting the metabolic pathways of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. By integrating computational (in silico) prediction with experimental (in vitro) validation, this document offers researchers, scientists, and drug development professionals a robust methodology. We will explore the structural liabilities of the molecule, detail protocols for computational analysis and liver microsomal assays, and outline the analytical techniques required for metabolite identification. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical prediction and practical, field-proven validation, culminating in a synthesized, evidence-based metabolic map.

Introduction: The Imperative of Metabolic Profiling

N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a molecule incorporating several key pharmacophoric features, including a pyrimidine ring, an ether linkage, and an acetamide group.[1] Such scaffolds are common in medicinal chemistry, making an understanding of their biotransformation critical.[2] The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is arguably the most complex of these processes.[3][4] It is governed primarily by two phases of reactions:

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, slightly increasing hydrophilicity. Cytochrome P450 (CYP) enzymes are the primary drivers of these transformations.[5][6]

  • Phase II Reactions: These involve the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate), significantly increasing its water solubility and facilitating excretion.

Predicting these pathways early allows medicinal chemists to identify and modify metabolically unstable positions ("soft spots"), mitigate the risk of forming toxic metabolites, and anticipate potential drug-drug interactions.[7][8] This guide presents an integrated strategy, beginning with a structural assessment of N-[4-(2-pyrimidinyloxy)phenyl]acetamide to hypothesize its metabolic fate.

Structural Analysis and Putative Metabolic Hotspots

A molecule's structure dictates its metabolism. The key functional groups within N-[4-(2-pyrimidinyloxy)phenyl]acetamide each represent a potential site for enzymatic attack.

  • A. Acetamide Moiety: The amide bond is susceptible to hydrolysis by enzymes such as carboxylesterases and amidases, which would cleave the molecule into 4-(2-pyrimidinyloxy)aniline and acetic acid.[9][10][11] This is often a significant clearance pathway for amide-containing drugs.

  • B. Phenyl Ring: Aromatic rings are classic substrates for CYP-mediated oxidation, leading to the formation of phenolic metabolites (hydroxylation). The position of hydroxylation is influenced by the electronic effects of the substituents.

  • C. Ether Linkage: The ether bond connecting the phenyl and pyrimidine rings can undergo O-dealkylation, another CYP-catalyzed reaction, which would sever the molecule into 4-acetamidophenol (paracetamol) and 2-hydroxypyrimidine.[12]

  • D. Pyrimidine Ring: This heterocyclic system can also be a target for oxidation, typically resulting in hydroxylation at one of the carbon atoms.[13] While the pyrimidine core is fundamental to DNA and RNA, as a xenobiotic component, its degradation pathway is also relevant.[13][14][15]

These potential sites are visualized below.

G cluster_molecule N-[4-(2-pyrimidinyloxy)phenyl]acetamide cluster_hotspots Potential Metabolic Hotspots mol O=C(C)-NH-Ph-O-Pyr A Amide Hydrolysis mol->A  [A] B Aromatic Hydroxylation mol->B [B]   C Ether Cleavage mol->C [C] D Pyrimidine Oxidation mol->D   [D]

Caption: Putative metabolic hotspots on the parent molecule.

Part I: In Silico Metabolic Pathway Prediction

Rationale: The Predictive First Pass

Before committing to resource-intensive lab experiments, in silico (computer-based) prediction provides a rapid and cost-effective initial assessment of a compound's likely metabolic fate.[16][17] These tools use vast databases of known metabolic reactions and sophisticated algorithms to predict the metabolites of a novel compound.[17] This approach helps prioritize experimental efforts and guide the search for specific metabolites in complex biological samples.

Methodology: Employing Predictive Software

A variety of software tools are available for metabolite prediction, including BioTransformer, GLORYx, and MetaTox.[18][19][20] These platforms typically operate on one of two principles:

  • Rule-based systems: Apply a curated set of biotransformation rules derived from known metabolic pathways.

  • Machine-learning systems: Trained on large datasets of drug metabolism studies to predict sites of metabolism and resulting products.

The general workflow is straightforward and visualized below.

G start Input Compound Structure (e.g., SMILES) tool Metabolite Prediction Software (e.g., BioTransformer, MetaTox) start->tool output Generate List of Predicted Metabolites tool->output db Knowledge Base (Biotransformation Rules / ML Model) db->tool analysis Prioritize Metabolites (Rank by Likelihood) output->analysis

Caption: Generalized workflow for in silico metabolite prediction.

Experimental Protocol: In Silico Prediction
  • Obtain Structure: Secure the canonical SMILES (Simplified Molecular-Input Line-Entry System) for N-[4-(2-pyrimidinyloxy)phenyl]acetamide: CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2.

  • Select Tool: Choose a web-accessible prediction tool such as BioTransformer.

  • Input Data: Paste the SMILES string into the input field of the software.

  • Set Parameters: Configure the prediction settings. Select "Human" as the organism and choose the relevant biotransformation types (e.g., "Phase I and Phase II"). Set the number of prediction generations (typically 1 or 2 is sufficient for an initial screen).

  • Execute and Analyze: Run the prediction. The software will output a list of potential metabolites, the enzymatic reaction that formed them, and often a score indicating the likelihood of their formation.

Predicted Metabolites (Hypothetical Output)

The results should be compiled into a structured table for clear interpretation.

Predicted MetaboliteParent Mass (Da)Metabolite Mass (Da)Mass Shift (Da)Predicted BiotransformationSite
4-(2-pyrimidinyloxy)aniline229.23187.21-42.02Amide HydrolysisAcetamide
N-[4-(2-pyrimidinyloxy)-3-hydroxyphenyl]acetamide229.23245.23+16.00Aromatic Hydroxylation (Phase I)Phenyl Ring
N-[4-(5-hydroxy-2-pyrimidinyloxy)phenyl]acetamide229.23245.23+16.00Pyrimidine Hydroxylation (Phase I)Pyrimidine
4-Acetamidophenol229.23151.16-78.07Ether CleavageEther Link
N-[4-(2-pyrimidinyloxy)-3-hydroxyphenyl]acetamide-glucuronide245.23421.37+176.14Glucuronidation (Phase II)Hydroxyl

Part II: In Vitro Experimental Validation

Rationale: From Prediction to Confirmation

While in silico models provide excellent hypotheses, experimental validation is non-negotiable for confirming these predictions and discovering unexpected or novel pathways. The most common starting point for in vitro metabolism studies is the use of subcellular fractions, specifically liver microsomes.[3]

Expertise & Experience: Why start with liver microsomes? The liver is the primary site of drug metabolism, and microsomes are vesicles derived from its endoplasmic reticulum.[21] This fraction is highly enriched with the majority of Phase I enzymes, particularly the critical Cytochrome P450 (CYP) superfamily, but contains minimal cytosolic Phase II enzymes (with the notable exception of UGTs).[4][21] This makes them an ideal, cost-effective, and high-throughput system for specifically investigating Phase I metabolic pathways with high reproducibility.[21][22]

Methodology: Microsomal Incubations and LC-MS/MS Analysis

The core experiment involves incubating the test compound with liver microsomes and an energy source (NADPH) that fuels the CYP enzymes. The reaction is stopped at various time points, and the samples are analyzed to identify the newly formed metabolites.

G cluster_prep Incubation cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Microsomes, Test Compound) B Initiate Reaction (Add NADPH) A->B C Incubate at 37°C (Time Points: 0, 15, 30, 60 min) B->C D Terminate Reaction (Add Cold Acetonitrile) C->D E Centrifuge to Pellet Protein D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Interpretation: Identify Metabolite Peaks (Mass Shift & Fragmentation) G->H G compound N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Parent Drug) met1 4-(2-pyrimidinyloxy)aniline compound->met1 Amidase / Carboxylesterase (Hydrolysis) met2 N-[4-(2-pyrimidinyloxy)- 3-hydroxyphenyl]acetamide compound->met2 CYP450 Enzymes (Phase I Oxidation) met3 N-[4-(2-pyrimidinyloxy)- 3-hydroxyphenyl]acetamide-glucuronide met2->met3 UGT Enzymes (Phase II Glucuronidation)

Sources

Exploratory

literature review of N-[4-(2-pyrimidinyloxy)phenyl]acetamide derivatives

This is a comprehensive technical guide and literature review focusing on the chemical entity -[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5) and its derivative class. Scaffold Analysis, Synthesis, and Pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review focusing on the chemical entity


-[4-(2-pyrimidinyloxy)phenyl]acetamide  (CAS: 24550-10-5) and its derivative class.

Scaffold Analysis, Synthesis, and Pharmacological Utility

Executive Summary & Chemical Identity


-[4-(2-pyrimidinyloxy)phenyl]acetamide  represents a strategic hybrid scaffold in medicinal chemistry, merging the analgesic pharmacophore of acetaminophen (paracetamol)  with the privileged 2-phenoxypyrimidine  motif.

While acetaminophen is a first-line analgesic, its hepatotoxicity (via the NAPQI metabolite) remains a clinical liability. The O-heteroarylation of the phenolic hydroxyl group—specifically with a pyrimidine ring—serves two critical functions:

  • Metabolic Blockade: It caps the reactive phenolic oxygen, theoretically preventing the direct oxidation to the toxic quinone imine (NAPQI) unless metabolic O-dealkylation occurs first.

  • Pharmacophore Expansion: The pyrimidine ring introduces a

    
    -deficient nitrogenous system capable of engaging in specific kinase interactions (e.g., Factor VIIa, Lp-PLA2) or herbicidal targets (ALS inhibition), expanding utility beyond simple analgesia.
    
Chemical Profile
PropertyData
IUPAC Name

-[4-(pyrimidin-2-yloxy)phenyl]acetamide
CAS Number 24550-10-5
Molecular Formula

Molecular Weight 229.24 g/mol
LogP (Predicted) ~1.2 (Improved lipophilicity vs. Paracetamol)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Amide O, Ether O, Pyrimidine N1/N3)

Synthesis & Manufacturing Protocols

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (


), leveraging the electron-deficient nature of 2-halopyrimidines.
Protocol: Base-Mediated Coupling

Objective: Synthesize


-[4-(2-pyrimidinyloxy)phenyl]acetamide with >90% purity.

Reagents:

  • Substrate: 4-Acetamidophenol (Paracetamol) [1.0 eq]

  • Electrophile: 2-Chloropyrimidine [1.1 eq]

  • Base: Potassium Carbonate (

    
    ) [2.0 eq] or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Deprotonation: Charge a reaction vessel with 4-acetamidophenol (1.0 eq) and anhydrous

    
     (2.0 eq) in DMF (0.5 M concentration). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely darken slightly.
    
  • Addition: Add 2-Chloropyrimidine (1.1 eq) dropwise or in one portion.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or LC-MS. The product is less polar than the starting phenol.

  • Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water. The product should precipitate as a solid due to the loss of the hydrophilic phenolic -OH.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace unreacted chloropyrimidine.

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and the subsequent metabolic blockade logic.

SynthesisPath Start 4-Acetamidophenol (Paracetamol) Base Base (K2CO3) Deprotonation Start->Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate -H+ Transition Meisenheimer Complex Intermediate->Transition + 2-Chloropyrimidine Reagent 2-Chloropyrimidine (Electrophile) Product N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Target Scaffold) Transition->Product -Cl- (Elimination)

Caption: Figure 1.


 synthesis pathway converting Paracetamol to the Pyrimidine Ether scaffold.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

This scaffold is a "Privileged Structure," meaning it serves as a core template for multiple therapeutic areas.

Metabolic Stability (The "Super-Aspirin" Concept)

The primary toxicity of paracetamol arises from CYP450-mediated oxidation of the phenol to NAPQI (N-acetyl-p-benzoquinone imine).

  • Mechanism: By capping the oxygen with a pyrimidine ring, the formation of the quinone imine is sterically and electronically blocked.

  • Bioactivation: The molecule acts as a "masked" phenol. To exert COX-inhibition similar to paracetamol, the body must cleave the ether bond (metabolic O-dealkylation). If this cleavage is slow, the drug acts as a sustained-release analgesic with reduced liver burden.

Kinase and Enzyme Inhibition

The 2-phenoxypyrimidine moiety is a known pharmacophore in:

  • Lp-PLA2 Inhibitors: Lipoprotein-associated phospholipase A2 inhibitors (related to Rilapladib) often feature a pyrimidinyloxy-phenyl core to bind into the hydrophobic pocket of the enzyme.

  • Factor Xa/VIIa Inhibitors: The acetamide group mimics the P1 residue binding in serine proteases, while the pyrimidine ring occupies the S4 pocket.

Agrochemical Utility (Herbicides)

This specific scaffold is structurally homologous to Bispyribac-sodium and Pyribenzoxim .

  • Target: Acetolactate Synthase (ALS).

  • Mechanism: The pyrimidine ether bridge is critical for binding to the ALS channel, inhibiting branched-chain amino acid synthesis in weeds. The acetamide tail in this derivative modifies selectivity and soil mobility.

Biological Profiling & Data Summary

The following data summarizes the physicochemical shift from the parent drug (Paracetamol) to the Pyrimidine derivative.

ParameterParacetamol (Parent)Pyrimidine Ether DerivativeImpact on Drug Design
Solubility (Water) High (~14 mg/mL)Low-ModerateImproved membrane permeability; requires formulation.
Metabolic Liability High (NAPQI formation)Low (Blocked Phenol)Reduced direct hepatotoxicity.
CYP Inhibition LowModeratePyrimidine ring nitrogen can coordinate with CYP heme iron.
Target Class COX-1/2, TRPA1Kinases, ALS, Lp-PLA2Shifts from pure analgesic to enzyme inhibitor.
Signaling Pathway: Metabolic Divergence

The diagram below details how this derivative avoids the toxic NAPQI pathway compared to the parent molecule.

Metabolism Substrate1 Paracetamol CYP CYP450 Oxidation Substrate1->CYP Substrate2 Pyrimidinyloxy Derivative (Target Molecule) Substrate2->CYP Blocked by Pyrimidine EtherCleavage Slow O-Dealkylation Substrate2->EtherCleavage Metabolic Route Excretion Renal Excretion (Intact or Conjugated) Substrate2->Excretion Major Route NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Fast Liver Hepatotoxicity (Glutathione Depletion) NAPQI->Liver EtherCleavage->Substrate1 Release of Active Drug

Caption: Figure 2. Metabolic divergence showing the blockade of NAPQI formation by the pyrimidine cap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link]

  • Bannwarth, B., et al. (1992). Plasma and cerebrospinal fluid concentrations of paracetamol after a single intravenous dose of propacetamol.[1] British Journal of Clinical Pharmacology.[1] (Contextualizing prodrug strategies). Retrieved from [Link]

  • Liaoning Cynda Chemical Co. (2025).Pyrimidine derivatives and their use as herbicides. (Describing the structural homology to ALS inhibitors).
  • Parashar, A. (2014). Ester Prodrug of Paracetamol: Synthesis, Characterization and Evaluation.[2] Semantic Scholar.[2] (Review of O-substituted paracetamol logic). Retrieved from [Link][3][4]

  • MDPI (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. (Demonstrating the bioactivity of the acetamide tail). Retrieved from [Link][5]

Sources

Foundational

Physicochemical Stability Profile of N-[4-(2-pyrimidinyloxy)phenyl]acetamide: An In-depth Technical Guide

Introduction: Understanding the Core Stability of N-[4-(2-pyrimidinyloxy)phenyl]acetamide N-[4-(2-pyrimidinyloxy)phenyl]acetamide, a molecule of interest in pharmaceutical research, possesses a unique chemical architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Core Stability of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

N-[4-(2-pyrimidinyloxy)phenyl]acetamide, a molecule of interest in pharmaceutical research, possesses a unique chemical architecture comprising a pyrimidinyloxy ether linkage and a phenylacetamide moiety.[1] Its molecular formula is C₁₂H₁₁N₃O₂ and it has a molecular weight of 229.23 g/mol .[2] The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its inherent physicochemical stability. This technical guide provides a comprehensive framework for elucidating the stability profile of N-[4-(2-pyrimidinyloxy)phenyl]acetamide, a critical step in drug development for ensuring safety, efficacy, and appropriate shelf-life.[3]

The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[4] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[3] Therefore, a systematic investigation of the degradation pathways and kinetics under various stress conditions is paramount. This guide will detail the strategic approach to conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data to establish a comprehensive stability profile.

Anticipated Degradation Pathways: A Mechanistic Perspective

The chemical structure of N-[4-(2-pyrimidinyloxy)phenyl]acetamide suggests several potential sites for degradation under stress conditions. A proactive understanding of these pathways is essential for designing robust stability studies and for the identification of potential degradation products.

The primary labile functionalities are the ether linkage and the amide bond. The ether linkage is susceptible to cleavage, particularly under acidic conditions, which could lead to the formation of 4-aminophenol and a pyrimidine derivative. The amide bond is prone to hydrolysis under both acidic and basic conditions, yielding 4-(2-pyrimidinyloxy)aniline and acetic acid.[5] The aromatic rings may also be susceptible to oxidative degradation.

Predicted Degradation Pathways of N-[4-(2-pyrimidinyloxy)phenyl]acetamide Parent N-[4-(2-pyrimidinyloxy)phenyl]acetamide Hydrolysis_Product_A 4-(2-Pyrimidinyloxy)aniline Parent->Hydrolysis_Product_A Amide Hydrolysis (Acid/Base) Hydrolysis_Product_B Acetic Acid Parent->Hydrolysis_Product_B Amide Hydrolysis (Acid/Base) Ether_Cleavage_Product_A 4-Aminophenol Parent->Ether_Cleavage_Product_A Ether Cleavage (Acidic) Ether_Cleavage_Product_B 2-Hydroxypyrimidine Parent->Ether_Cleavage_Product_B Ether Cleavage (Acidic) Oxidation_Product N-oxide derivatives Parent->Oxidation_Product Oxidation

Caption: Predicted degradation pathways of N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Forced Degradation Study: A Strategic Approach to Unveiling Instability

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves intentionally subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[6] This information is crucial for the development and validation of a stability-indicating analytical method.

The following forced degradation studies are recommended for N-[4-(2-pyrimidinyloxy)phenyl]acetamide:

  • Acid and Base-Catalyzed Hydrolysis: To assess the susceptibility of the amide and ether linkages to hydrolysis.[4]

  • Oxidative Degradation: To evaluate the impact of oxidative stress on the molecule.[5]

  • Thermal Degradation: To determine the stability of the compound at elevated temperatures.[5]

  • Photodegradation: To assess the light sensitivity of the drug substance.[7]

The goal of these studies is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely degrading the parent compound.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting forced degradation studies on N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Protocol 1: Hydrolytic Degradation

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-[4-(2-pyrimidinyloxy)phenyl]acetamide in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Control: A sample of the stock solution diluted with water should be run in parallel.

Causality: The use of elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a reasonable timeframe.[4] Neutralization of the samples prior to analysis is crucial to prevent further degradation on the analytical column.[5]

Protocol 2: Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Methodology:

  • Sample Preparation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.[5]

  • Sample Analysis: At specified time intervals, withdraw an aliquot, dilute to an appropriate concentration, and analyze immediately.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[6] Protecting the sample from light is important to prevent any confounding photodegradation.

Protocol 3: Thermal Degradation

Objective: To evaluate the stability of the compound in solid and solution states at elevated temperatures.

Methodology:

  • Solid State:

    • Place a known amount of the solid drug substance in a vial.

    • Store the vial in a temperature-controlled oven at 60°C for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in the chosen analytical mobile phase.

    • Store the solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot and analyze.

Causality: This study provides insight into the intrinsic thermal stability of the molecule, which is critical for determining appropriate storage and handling conditions.[5]

Protocol 4: Photodegradation

Objective: To assess the light sensitivity of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

    • Place the solution in a chemically inert, transparent container.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[7]

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples.

Causality: The ICH Q1B guideline provides standardized conditions for photostability testing to ensure reproducible and comparable results.[7] The use of a dark control is essential to differentiate between photodegradation and thermal degradation that may occur during the study.

Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution (1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 60°C) Start->Thermal Photo Photodegradation (ICH Q1B Light Source) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze End End: Characterize Degradants & Determine Degradation Rate Analyze->End

Caption: General workflow for the forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method. This method must be able to separate the intact drug substance from its degradation products, allowing for accurate quantification of the parent compound and monitoring of the formation of impurities.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Hypothetical Stability Data Summary

The following table summarizes hypothetical data from the forced degradation studies, illustrating the potential stability profile of N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15.24-(2-Pyrimidinyloxy)aniline, 4-Aminophenol
0.1 M NaOH24 hours60°C18.54-(2-Pyrimidinyloxy)aniline
3% H₂O₂24 hoursRoom Temp8.7N-oxide derivatives
Thermal (Solid)48 hours60°C< 1.0Not Detected
Thermal (Solution)48 hours60°C3.5Minor unidentified peaks
PhotostabilityICH Q1BAmbient12.1Several minor degradants

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the physicochemical stability profile of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. The proposed forced degradation studies, coupled with a validated stability-indicating analytical method, will generate the necessary data to understand the degradation pathways and kinetics of this molecule. The insights gained from these studies are fundamental for the rational development of a stable and effective drug product. The identification and characterization of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be the next critical step in ensuring the safety of the final formulation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. [Link].

  • Mullani, N. & Nargatti, S. (2021). Forced degradation studies: A vital tool in pharmaceutical research and development. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link].

  • Chemeo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link].

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link].

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link].

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link].

  • Environmental Protection Agency. N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. [Link].

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link].

  • Organic Syntheses. Phenylacetamide. [Link].

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link].

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 58(1), 1-13. [Link].

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(7), 1735. [Link].

  • Royal Society of Chemistry. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19355-19377. [Link].

  • ResearchGate. (2009). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro- pyrrol-1-yl)-phenyl]-acetamide and different diamines. [Link].

  • Hindawi. (2012). Photostability and Photostabilization of Drugs and Drug Products. [Link].

  • National Center for Biotechnology Information. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link].

  • U.S. Geological Survey. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. [Link].

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link].

  • Scientific Research Publishing. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. [Link].

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1332. [Link].

  • National Center for Biotechnology Information. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link].

  • National Center for Biotechnology Information. (2011). N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link].

  • Journal of Chemical and Pharmaceutical Biological Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link].

  • MDPI. (2022). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts, 12(11), 1438. [Link].

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link].

  • MolPort. N-[4-(pyrimidin-2-yloxy)phenyl]acetamide. [Link].

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link].

  • ResearchGate. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link].

  • U.S. Environmental Protection Agency. Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-. [Link].

Sources

Exploratory

Technical Assessment of N-[4-(2-pyrimidinyloxy)phenyl]acetamide: Toxicology Profile and Experimental Frameworks

Executive Summary N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5) is a structural analog of Acetaminophen (Paracetamol) characterized by the substitution of the phenolic hydroxyl group with a 2-pyrimidinyloxy m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5) is a structural analog of Acetaminophen (Paracetamol) characterized by the substitution of the phenolic hydroxyl group with a 2-pyrimidinyloxy moiety. Unlike its analgesic congener, this compound exhibits a significantly elevated acute toxicity profile in rodent models, with an intraperitoneal (i.p.) LD50 of 20 mg/kg in rats.[1]

This guide provides a technical analysis of its toxicological properties, potential mechanisms of action, and the rigorous experimental frameworks required for its safe handling and characterization. Due to its high potency, this compound must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a hazardous research chemical (GHS Category 1/2 equivalent for acute toxicity).

Chemical Identity and Physicochemical Properties[1]

Understanding the structural basis of toxicity requires a precise definition of the chemical identity.

PropertyDetail
Chemical Name N-[4-(2-pyrimidinyloxy)phenyl]acetamide
Synonyms N-(4-pyrimidin-2-yloxyphenyl)acetamide; 4'-(Pyrimidin-2-yloxy)acetanilide
CAS Number 24550-10-5
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Structural Features Acetamide group (hydrophilic, metabolic handle); Phenyl ring (scaffold); Pyrimidine ether (lipophilic, potential pharmacophore)
Predicted LogP ~1.2 (More lipophilic than Paracetamol, LogP ~0.[1]46)

Toxicological Profile

Acute Toxicity Data

The primary toxicological endpoint for this compound is derived from acute intraperitoneal studies in rats.[1] The data indicates a steep dose-response curve and high lethality.

SpeciesRouteEndpointValueClassification (GHS)
Rat Intraperitoneal (i.p.)[1]LD5020 mg/kg Category 1/2 (Fatal/Toxic)
Rat OralLD50Not Established (Inferred < 50-100 mg/kg based on i.p.)Likely Category 2/3

Comparative Analysis:

  • Paracetamol (Acetaminophen): Oral LD50 (Rat) ~2400 mg/kg; i.p. LD50 (Rat) ~1205 mg/kg.

  • Significance: N-[4-(2-pyrimidinyloxy)phenyl]acetamide is approximately 60-fold more toxic via the i.p. route than Paracetamol. This drastic increase suggests a mechanism of action distinct from simple NAPQI-mediated hepatotoxicity, or a significantly enhanced bioavailability and cellular uptake due to the pyrimidine moiety.

Potential Mechanisms of Toxicity (AOP)

While the precise Adverse Outcome Pathway (AOP) for this specific CAS is not fully elucidated in public literature, structural toxicology allows us to propose two primary hypotheses:

  • Metabolic Activation & "Trojan Horse" Effect: The pyrimidine ether linkage is metabolically stable but may be cleaved by specific cytochrome P450 enzymes or hydrolases. If cleavage occurs, it releases 2-hydroxypyrimidine and Paracetamol directly within the hepatocyte. However, the high toxicity suggests the intact molecule may inhibit essential enzymes (e.g., kinases or nucleotide synthesis pathways) before metabolism.

  • Direct Receptor/Enzyme Inhibition: The 2-phenoxypyrimidine scaffold is a common pharmacophore in herbicides (e.g., Bispyribac, inhibiting Acetolactate Synthase) and kinase inhibitors. In mammals, this motif can bind to specific receptors or enzymes with high affinity, leading to acute systemic failure (neurotoxicity or cardiotoxicity) rather than delayed hepatotoxicity.

Figure 1: Hypothetical Toxicity Pathway (DOT)

ToxicityPathway cluster_Metabolism Metabolic Fate cluster_Direct Direct Action Compound N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Lipophilic Parent) Uptake Rapid Cellular Uptake (High Bioavailability) Compound->Uptake CYP CYP450 / Hydrolase Cleavage Uptake->CYP Pathway A (Metabolic) Target High-Affinity Target Binding (Kinase/Receptor) Uptake->Target Pathway B (Direct Inhibition) Metab1 Paracetamol (Precursor) CYP->Metab1 Metab2 2-Hydroxypyrimidine CYP->Metab2 NAPQI NAPQI (Reactive Metabolite) Metab1->NAPQI Bioactivation Outcome Acute Systemic Toxicity (LD50 ~20 mg/kg) NAPQI->Outcome Hepatotoxicity Target->Outcome 1° Organ Failure

Caption: Hypothetical Adverse Outcome Pathway comparing metabolic activation (Pathway A) vs. direct target inhibition (Pathway B).

Experimental Frameworks

To validate the toxicity profile or determine the LD50 for regulatory submission, researchers must follow OECD Guidelines. Given the high potency (20 mg/kg), the Up-and-Down Procedure (UDP) is the only ethical and scientific choice to minimize animal usage.

Protocol: Acute Oral Toxicity (OECD 425)

Objective: Estimate LD50 with minimal animal use, targeting the 20 mg/kg range.

Step-by-Step Methodology:

  • Dose Selection:

    • Based on i.p. data (20 mg/kg), the starting oral dose should be conservative.

    • Start Dose: 17.5 mg/kg (using the OECD 425 log-dose progression factor of 3.2 or 1.3 depending on slope).

    • Limit Dose: Not applicable (substance is known toxic).

  • Animal Preparation:

    • Use female rats (usually more sensitive).

    • Fast animals prior to dosing (water allowed).

  • Dosing Sequence (Single Animal Strategy):

    • Animal 1: Dose at 17.5 mg/kg. Observe for 48 hours.

      • If Survival: Dose Animal 2 at 55 mg/kg (next step up).

      • If Death: Dose Animal 2 at 5.5 mg/kg (next step down).

    • Continue this "staircase" method until the reversal of outcome is observed (Survival

      
       Death or Death 
      
      
      
      Survival).
  • Observation & Necropsy:

    • Monitor for clinical signs: tremors, convulsions, salivation, lethargy (Somnolence), and respiratory distress.

    • Perform gross necropsy on all animals to identify target organs (liver, lungs, kidneys).

Figure 2: OECD 425 Up-and-Down Procedure Workflow

OECD425 Start START Select Starting Dose (e.g., 17.5 mg/kg) Dose1 Dose Single Animal Start->Dose1 Observe Observe 48 Hours Dose1->Observe Decision Outcome? Observe->Decision StepUp Increase Dose (Factor 3.2x) Decision->StepUp Survival StepDown Decrease Dose (Factor 3.2x) Decision->StepDown Death StepUp->Dose1 Next Animal Stop STOP CRITERIA MET (Reversal / 5 Animals) StepUp->Stop Criteria Met StepDown->Dose1 Next Animal StepDown->Stop Criteria Met Calc Calculate LD50 (Maximum Likelihood) Stop->Calc

Caption: Workflow for OECD 425 Up-and-Down Procedure to determine LD50 with minimal animal use.

Handling and Safety Standards

Given the LD50 of 20 mg/kg, this compound falls into Occupational Health Band (OHB) 4 or 5 . Strict containment is mandatory.[2]

Engineering Controls
  • Primary Containment: All handling of dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Glovebox operating under negative pressure.

  • HEPA Filtration: Exhaust air must be double HEPA-filtered.

  • Weighing: Use anti-static weighing boats inside the containment device to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if working in a glovebox.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Tyvek® lab coat or coveralls with elastic cuffs.

  • Ocular: Safety goggles (indirect venting) or face shield.

Decontamination Protocol

In case of spill:

  • Evacuate the immediate area.

  • Don full PPE (including respirator).

  • Cover spill with damp paper towels (to prevent dust).

  • Neutralize: Clean surface with 10% bleach solution followed by 70% ethanol.

  • Disposal: All waste must be incinerated as hazardous chemical waste (UN 2811).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Registry of Toxic Effects of Chemical Substances (RTECS). (2023). Accession Number XP3583000.[1] National Institute for Occupational Safety and Health (NIOSH).

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Abstract N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a unique chemical scaffold that marries the structural features of a pyrimidine ring and an N-phenylacetamide moiety through a flexible ether linkage. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a unique chemical scaffold that marries the structural features of a pyrimidine ring and an N-phenylacetamide moiety through a flexible ether linkage. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. By dissecting the molecule into its constituent parts—the pyrimidine ring, the central phenyl ring, the acetamide group, and the ether linkage—we explore how modifications to each component influence its pharmacological profile. Drawing upon data from analogous chemical series, this whitepaper elucidates the key structural determinants for a range of biological activities, including kinase inhibition, anticonvulsant effects, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key structural relationships and workflows, to empower researchers in the rational design of novel therapeutic agents based on this versatile scaffold.

Introduction: The N-[4-(2-pyrimidinyloxy)phenyl]acetamide Scaffold

The N-[4-(2-pyrimidinyloxy)phenyl]acetamide core represents a privileged structure in medicinal chemistry, offering a rich canvas for synthetic modification and the exploration of diverse biological activities. Its modular nature allows for systematic investigation of how changes in steric, electronic, and lipophilic properties translate into altered pharmacological effects. While comprehensive SAR studies on the parent molecule are not extensively documented in a single source, a careful examination of related compound classes provides a robust framework for understanding its potential.

This guide will deconstruct the SAR of this scaffold by examining each of its four key components:

  • The Pyrimidine Ring: A key heterocyclic motif known for its role in hydrogen bonding and as a versatile scaffold in numerous approved drugs.

  • The Phenylacetamide Moiety: A common pharmacophore found in a wide array of bioactive compounds, contributing to target engagement and influencing physicochemical properties.

  • The Ether Linkage: A flexible linker that dictates the spatial relationship between the pyrimidine and phenylacetamide fragments.

  • The Central Phenyl Ring: The scaffold upon which the other components are arrayed, where substitution patterns can fine-tune activity and selectivity.

By understanding the SAR of each component, researchers can make informed decisions in the design of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

The Pyrimidine Ring: A Hub for Potency and Selectivity

The pyrimidine ring is a critical determinant of biological activity in this scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can be substituted to modulate potency and selectivity.

  • Substitution at the 4- and 6-positions: Modifications at these positions can significantly impact activity. For instance, in a related series of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the introduction of an acetamido group at the 6-position of the pyrimidine ring was found to be crucial for potent inhibitory activity.[1] This suggests that substituents capable of forming hydrogen bonds in this region are likely to enhance binding to target proteins.

  • Aryl and Alkyl Substitutions: The addition of aryl or alkyl groups to the pyrimidine ring can influence lipophilicity and steric interactions within the binding pocket of a target. In a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, the presence of both phenyl and tolyl groups on the pyrimidine ring contributed to the overall antioxidant activity of the compounds.

The Phenylacetamide Moiety: Modulating Activity and Physicochemical Properties

The N-phenylacetamide portion of the molecule offers multiple avenues for modification, each with the potential to significantly alter the compound's biological profile.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the acetamide group play a critical role in determining activity. In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant properties, electron-withdrawing groups, such as a trifluoromethyl group at the 3-position of the anilide ring, were associated with increased activity in the maximal electroshock (MES) seizure model.[2]

  • The Acetamide Group: The acetamide linkage itself is a key pharmacophoric element. Modifications to the acyl group or the nitrogen atom can influence binding and metabolic stability. While direct SAR on the core topic is limited, studies on related N-phenylacetamide derivatives have shown that replacement of the acetyl group with larger or more complex acyl moieties can modulate activity. Furthermore, N-alkylation or replacement of the acetamide with bioisosteric linkers can impact the compound's hydrogen bonding capacity and overall conformation.

The Ether Linkage: A Flexible Bridge with Bioisosteric Potential

The ether linkage provides rotational flexibility, allowing the pyrimidine and phenylacetamide moieties to adopt optimal conformations for binding to a biological target.

  • Bioisosteric Replacement: The ether oxygen can be replaced with other linking atoms or groups to probe the importance of the linkage's electronic and steric properties. Common bioisosteres for an ether linkage include thioethers (-S-), amines (-NH-), or methylene groups (-CH2-). Such modifications can impact the compound's metabolic stability and lipophilicity.

The Central Phenyl Ring: A Scaffold for Orienting Key Interactions

The central phenyl ring serves as the anchor for the pyrimidinyloxy and acetamide groups. The substitution pattern on this ring is critical for orienting these groups in three-dimensional space.

  • Positional Isomerism: The relative positions of the pyrimidinyloxy and acetamido groups on the central phenyl ring are crucial. The para-substitution pattern (1,4-disubstitution) is common in many bioactive molecules and is the focus of this guide. Altering this to a meta- or ortho-arrangement would significantly change the overall geometry of the molecule and likely have a profound impact on its biological activity.

Potential Biological Targets and Mechanism of Action

Based on the activities of structurally related compounds, the N-[4-(2-pyrimidinyloxy)phenyl]acetamide scaffold is likely to interact with a range of biological targets.

  • Kinases: The presence of the pyrimidine ring, a common feature in many kinase inhibitors, suggests that compounds of this class may target protein kinases. A closely related analog, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was identified as a potent and selective inhibitor of the FLT3-ITD mutant, a key target in acute myeloid leukemia.[1] This suggests that the N-[4-(2-pyrimidinyloxy)phenyl]acetamide scaffold may also exhibit kinase inhibitory activity. Other potential kinase targets for pyrimidine-containing compounds include p21-activated kinase (PAK) and Mer/c-Met kinases.[3][4]

  • Ion Channels and Receptors: The N-phenylacetamide moiety is present in several compounds with anticonvulsant activity, suggesting a potential interaction with ion channels or receptors in the central nervous system.[2][5] For example, some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to bind to voltage-sensitive sodium channels.[2]

  • Antimicrobial Targets: Phenylacetamide derivatives have also been investigated for their antimicrobial properties.[6] The mechanism of action in these cases may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

dot

Potential_Biological_Targets Core_Scaffold N-[4-(2-pyrimidinyloxy)phenyl]acetamide Kinase_Inhibition Kinase Inhibition Core_Scaffold->Kinase_Inhibition CNS_Activity CNS Activity Core_Scaffold->CNS_Activity Antimicrobial_Activity Antimicrobial Activity Core_Scaffold->Antimicrobial_Activity FLT3_ITD FLT3-ITD Kinase_Inhibition->FLT3_ITD PAK p21-Activated Kinase Kinase_Inhibition->PAK Mer_c-Met Mer/c-Met Kinase_Inhibition->Mer_c-Met Anticonvulsant Anticonvulsant CNS_Activity->Anticonvulsant Antibacterial Antibacterial Antimicrobial_Activity->Antibacterial Antifungal Antifungal Antimicrobial_Activity->Antifungal Sodium_Channels Voltage-gated Na+ Channels Anticonvulsant->Sodium_Channels

Caption: Potential biological targets of the N-[4-(2-pyrimidinyloxy)phenyl]acetamide scaffold.

Experimental Protocols

General Synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide and Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward multi-step process. A general synthetic route is outlined below.

dot

Synthetic_Workflow Start 4-Aminophenol Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-hydroxyphenyl)acetamide Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (2-chloropyrimidine, Base) Intermediate1->Step2 Product N-[4-(2-pyrimidinyloxy)phenyl]acetamide Step2->Product

Caption: General synthetic workflow for N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide

  • To a solution of 4-aminophenol in a suitable solvent (e.g., glacial acetic acid or water), add acetic anhydride portion-wise with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to yield N-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

  • To a solution of N-(4-hydroxyphenyl)acetamide in a polar aprotic solvent (e.g., dimethylformamide or acetone), add a suitable base (e.g., potassium carbonate or sodium hydride) to generate the phenoxide.

  • Add 2-chloropyrimidine to the reaction mixture.

  • The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

  • After completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization or column chromatography to afford N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Biological Evaluation Protocols

4.2.1. In Vitro Kinase Inhibition Assay

  • Kinase assays are performed in a suitable buffer containing the kinase of interest, a substrate (e.g., a peptide or protein), and ATP.

  • The test compound, dissolved in DMSO, is added to the assay plate at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

4.2.2. Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

  • The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Data Presentation

Table 1: Representative SAR Data of Related Phenylacetamide Derivatives

Compound IDScaffoldBiological ActivityIC₅₀/ED₅₀
1 N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)acetamideH2-CF₃-phenylFLT3-ITD Inhibition-
2 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide3-CF₃HAnticonvulsant (MES)-
3 4-AminophenylacetamideH2,6-dimethylphenylAnticonvulsant (MES)50.50 mg/kg[5]

Note: This table is a representative summary based on available literature on analogous compounds. Direct quantitative data for the title compound is limited.

Conclusion

The N-[4-(2-pyrimidinyloxy)phenyl]acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The SAR analysis presented in this guide, based on the study of related compound series, highlights the critical role of each structural component in determining biological activity. Substitutions on the pyrimidine ring and the terminal phenylacetamide ring appear to be key for modulating potency and selectivity. The ether linkage provides the necessary flexibility for optimal target engagement, while the central phenyl ring acts as a rigid scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-[4-(2-pyrimidinyloxy)phenyl]acetamide analogs to build a more comprehensive and direct SAR for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Liang, X., Wang, B., Chen, C., Wang, A., Hu, C., Zou, F., ... & Liu, Q. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875–892. [Link]

  • Gass, J., Papageorgiou, C., & Krystal, J. H. (2007). 2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-Activated Kinase. Molecular Pharmacology, 72(5), 1347-1355. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]

  • Obniska, J., Kamiński, K., & Chlebek, I. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 345(10), 808-816. [Link]

  • Dhakhda, S. K., & Patel, H. D. (2021). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Research Journal of Chemistry and Environment, 25(11), 86-92. [Link]

  • Arote, R. B., & More, M. S. (2021). Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharmaceutical Research and Applications, 6(5), 954-962. [Link]

  • Chen, Y., Wu, J., Zhang, Y., Li, J., Wang, Y., & Liu, Y. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. [Link]

  • Ali, A. A., & El-Emam, A. A. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1801. [Link]

  • PubChem. (n.d.). N-[4-(2-pyrimidinyloxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, X., Li, X., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Abstract & Strategic Overview This protocol details the laboratory-scale synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide , a critical biaryl ether scaffold often utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the laboratory-scale synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide , a critical biaryl ether scaffold often utilized in the development of kinase inhibitors and agrochemicals (fungicides).

The synthesis employs a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2][3] We utilize the commercially available 4-acetamidophenol (Paracetamol) as the nucleophile and 2-chloropyrimidine as the electrophile. This route is preferred over metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig) due to the high reactivity of the 2-chloropyrimidine at the C-2 position, activated by the adjacent nitrogen atoms, which allows for metal-free coupling under mild basic conditions.

Experimental Workflow

The following diagram outlines the critical path for this synthesis, from reagent preparation to isolation.

SynthesisWorkflow Start Reagent Preparation (Paracetamol, 2-Cl-Pyrimidine) Activation Activation Step (Deprotonation with K2CO3 in DMF) Start->Activation Dissolve Coupling S_NAr Coupling (90°C, 4-6 Hours) Activation->Coupling Add Electrophile Monitoring TLC Monitoring (Consumption of Phenol) Coupling->Monitoring Monitoring->Coupling Incomplete Quench Quench & Precipitation (Pour into Ice-Water) Monitoring->Quench Complete Filtration Isolation (Vacuum Filtration) Quench->Filtration Purification Purification (Recrystallization from EtOH) Filtration->Purification

Figure 1: Operational workflow for the synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Chemical Mechanism: The "Why"

Understanding the mechanism is vital for troubleshooting. This reaction relies on the SNAr mechanism .[2]

  • Activation: The base (

    
    ) deprotonates the phenol group of Paracetamol, generating a phenoxide anion (a strong nucleophile).
    
  • Addition: The phenoxide attacks the C-2 position of the pyrimidine ring. This position is highly electrophilic because the two ring nitrogens withdraw electron density via induction and resonance.

  • Stabilization: The intermediate forms a Meisenheimer Complex , where the negative charge is delocalized onto the pyrimidine nitrogens.

  • Elimination: Chloride is ejected, restoring aromaticity and yielding the ether product.

Mechanism Reactants Phenoxide + 2-Cl-Pyrimidine TS Meisenheimer Complex (Negative charge on N) Reactants->TS Nucleophilic Attack Products Biaryl Ether + KCl TS->Products Elimination of Cl-

Figure 2: Mechanistic pathway showing the addition-elimination sequence.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Quantity (10 mmol Scale)Role
4-Acetamidophenol 151.161.01.51 gNucleophile
2-Chloropyrimidine 114.531.11.26 gElectrophile
Potassium Carbonate (

)
138.212.02.76 gBase
DMF (Anhydrous) --15 - 20 mLSolvent
Water (Deionized) --100 mLQuench
Equipment
  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating block (set to 90-100°C).

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Protocol

Step 1: System Setup and Activation
  • Charge: To a clean, dry 50 mL RBF, add 4-acetamidophenol (1.51 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol) .

  • Solvate: Add DMF (15 mL) .

  • Stir: Activate stirring at room temperature for 10–15 minutes.

    • Insight: This pre-stirring period allows the heterogeneous base to begin deprotonating the phenol. The mixture will appear as a white suspension.

Step 2: Reaction Initiation
  • Addition: Add 2-chloropyrimidine (1.26 g, 11 mmol) to the suspension.

  • Heat: Attach the reflux condenser and heat the reaction mixture to 90°C .

  • Duration: Maintain heating for 4 to 6 hours .

Step 3: Monitoring (TLC)
  • Mobile Phase: Ethyl Acetate:Hexane (1:1) or pure Ethyl Acetate.

  • Visualization: UV Light (254 nm).

  • Checkpoint: The starting material (Paracetamol) has a lower Rf due to the hydroxyl group. The product will appear as a less polar spot (higher Rf). Ensure the starting phenol is fully consumed before proceeding.

Step 4: Workup and Isolation
  • Cool: Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.

    • Observation: The product should precipitate immediately as an off-white to beige solid.

  • Filter: Collect the solid via vacuum filtration.[4]

  • Wash: Wash the filter cake with water (

    
    ) to remove residual DMF and inorganic salts (KCl, excess 
    
    
    
    ).
Step 5: Purification
  • Recrystallization: If the product is slightly colored, recrystallize from Ethanol/Water (9:1) .

    • Dissolve the solid in boiling ethanol.

    • Add water dropwise until slight turbidity persists.

    • Cool to room temperature, then 4°C.

  • Dry: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Analytical Validation

Confirm the identity of the product using Proton NMR.[5]

Expected Data for N-[4-(2-pyrimidinyloxy)phenyl]acetamide:

  • Appearance: Off-white solid.

  • Molecular Weight: 229.24 g/mol .

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       10.0 (s, 1H, -NH -): Amide proton.
      
    • 
       8.6 (d, 2H, Pyrimidine C4,6-H ): Characteristic doublet of the pyrimidine ring.
      
    • 
       7.6 (d, 2H, Phenyl-H ): Ortho to acetamide.
      
    • 
       7.1-7.2 (m, 3H): Overlap of Phenyl-H  (ortho to ether) and Pyrimidine C5-H  (triplet).
      
    • 
       2.05 (s, 3H, -CH 
      
      
      
      ): Acetyl methyl group.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase reaction time or temp to 110°C.
Oily Product Residual DMF.Wash the precipitate more thoroughly with water.[4] Recrystallize from EtOH.
No Reaction Reagent degradation.Check purity of 2-chloropyrimidine (it can hydrolyze if stored improperly).

Safety Note:

  • 2-Chloropyrimidine: Corrosive and causes eye damage. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Molport. Compound 24550-10-5 Data Sheet. Retrieved from [Link]

Sources

Application

recrystallization solvents for N-[4-(2-pyrimidinyloxy)phenyl]acetamide isolation

An Application Guide to the Strategic Selection of Solvents for the Recrystallization and Isolation of N-[4-(2-pyrimidinyloxy)phenyl]acetamide Abstract: The purification of active pharmaceutical ingredients (APIs) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Selection of Solvents for the Recrystallization and Isolation of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Abstract: The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. Recrystallization remains a powerful and widely used technique for the isolation of pure crystalline solids. This document provides a comprehensive technical guide for developing a robust recrystallization protocol for N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Due to the limited availability of specific solubility data for this compound, this guide employs a first-principles approach, grounded in the physicochemical properties of structural analogs and the theoretical principles of crystallization. We present a systematic methodology for solvent screening and optimization, complete with detailed experimental protocols and troubleshooting advice for researchers, chemists, and drug development professionals.

Introduction: The Central Role of Purification

N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Molecular Formula: C₁₂H₁₁N₃O₂, Molecular Weight: 229.23 g/mol ) is a molecule of interest with structural motifs common in medicinal chemistry, including an acetamide group, a phenyl ether linkage, and a pyrimidine ring.[1] The isolation of such compounds in high purity is paramount for accurate biological evaluation, formulation, and ensuring compliance with regulatory standards.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2][3] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[4] Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes, leaving impurities behind in the solution, known as the mother liquor. The selection of an appropriate solvent system is, therefore, the most critical step in developing a successful recrystallization procedure.[5]

Theoretical Framework for Solvent Selection

The choice of a recrystallization solvent is guided by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[6] N-[4-(2-pyrimidinyloxy)phenyl]acetamide possesses both polar functionalities (the amide carbonyl, ether oxygen, and pyrimidine nitrogens) and non-polar aromatic rings, suggesting that solvents of intermediate polarity or mixed solvent systems may be most effective.

An ideal recrystallization solvent should exhibit the following characteristics[2][7][8]:

  • Significant Positive Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure high recovery.

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for solubility but low enough to be easily removed from the crystals. A boiling point below the melting point of the solute is preferred to prevent "oiling out."[8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive.

Logical Flow for Solvent System Selection

The following diagram outlines the decision-making process for identifying a suitable solvent system.

Solvent_Selection start Start: Crude N-[4-(2-pyrimidinyloxy)phenyl]acetamide screen_single Screen Single Solvents (Polar to Non-Polar) start->screen_single test_solubility Test Solubility: ~25 mg solid + 0.5 mL solvent screen_single->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_cold Unsuitable: Too Soluble dissolves_cold->unsuitable_cold Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes unsuitable_hot Unsuitable: Insoluble dissolves_hot->unsuitable_hot No oils_out Problem: 'Oiling Out' (Consider Mixed Solvent or Dilution) forms_crystals->oils_out No, Oils Out success_single SUCCESS: Potential Single Solvent System forms_crystals->success_single Yes no_single_solvent No Suitable Single Solvent Found forms_crystals->no_single_solvent No, No Crystals unsuitable_cold->screen_single unsuitable_hot->no_single_solvent screen_mixed Screen Mixed Solvent Pairs no_single_solvent->screen_mixed test_mixed 1. Dissolve in 'Good' Solvent (hot) 2. Add 'Poor' Anti-Solvent (hot) until turbid 3. Reheat to clarify, then cool screen_mixed->test_mixed forms_crystals_mixed Forms Crystals on Cooling? test_mixed->forms_crystals_mixed forms_crystals_mixed->oils_out No success_mixed SUCCESS: Potential Mixed Solvent System forms_crystals_mixed->success_mixed Yes

Caption: Decision tree for systematic solvent selection.

Analysis of Structural Analogs: Acetanilide as a Model

In the absence of specific experimental data, we can infer potential solvent candidates by examining the behavior of structurally related compounds. Acetanilide (N-phenylacetamide) serves as an excellent primary model, sharing the core acetamide functional group.

  • Acetanilide (C₈H₉NO): This compound is known to be slightly soluble in cold water but very soluble in hot water, making water an effective recrystallization solvent.[9][10] It is also soluble in ethanol, ether, acetone, and chloroform.[10][11] The established success of water and ethanol for acetanilide provides a strong rationale for evaluating these solvents for our target compound.

Compared to acetanilide, N-[4-(2-pyrimidinyloxy)phenyl]acetamide has a larger, more complex structure with additional polar sites (ether and pyrimidine groups), which may slightly increase its polarity and decrease its solubility in non-polar solvents while potentially enhancing solubility in polar protic solvents like alcohols.

Protocol 1: Systematic Solvent Screening

This protocol describes a small-scale, systematic approach to quickly identify promising single or mixed solvent systems.

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Never heat organic solvents with an open flame; use a hot plate or heating mantle.[12]

Materials:

  • Crude N-[4-(2-pyrimidinyloxy)phenyl]acetamide

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with stirring capability or sand bath

  • Pasteur pipettes

  • Candidate Solvents (see Table 1)

Procedure:

  • Place approximately 25-50 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the tube. Note if the solid dissolves completely. A solvent that dissolves the compound at room temperature is generally unsuitable for recrystallization.[7]

  • If the solid does not dissolve at room temperature, gently heat the test tube on a hot plate while stirring or agitating. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to induce nucleation.[5]

  • Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the outcome. An ideal solvent will result in the formation of a significant quantity of crystalline solid. Note any instances of "oiling out" or failure to crystallize.

  • Repeat this process for all candidate solvents to identify the most promising options for a larger-scale purification.

Table 1: Candidate Solvents for Screening (Listed in approximate order of decreasing polarity)

SolventBoiling Point (°C)PolarityKey Safety Considerations[12][13][14]
Water100HighNon-flammable, non-toxic.
Methanol65HighToxic, flammable.
Ethanol78HighFlammable.
Acetone56MediumHighly flammable, irritant.
Ethyl Acetate77MediumFlammable, irritant.
Toluene111LowFlammable, toxic.
Hexane / Heptane69 / 98LowHighly flammable, irritant.

Protocol 2: Scaled-Up Recrystallization Procedures

Based on the results from the screening protocol, select the best solvent system and proceed with one of the following methods.

A. Single-Solvent Recrystallization Workflow

This method is ideal if a single solvent with a high positive temperature coefficient of solubility was identified.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5] Causality: Using the minimum volume of hot solvent ensures the solution is saturated, maximizing the yield upon cooling.[9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point until a constant weight is achieved.

B. Mixed-Solvent Recrystallization Workflow

This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[15]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent protocol above.

General Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid in Flask add_solvent Add Minimum Hot Solvent (or Good Solvent for Mixed) start->add_solvent dissolve Heat to Dissolve add_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter Hot Gravity Filtration insoluble_check->hot_filter Yes cool_slowly Slow Cooling to Room Temp. insoluble_check->cool_slowly No hot_filter->cool_slowly ice_bath Cool in Ice-Water Bath cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry finish End: Pure Crystalline Product dry->finish

Caption: General workflow for recrystallization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solute is below the boiling point of the solvent; solution is too concentrated; cooling is too rapid.Re-heat the mixture to dissolve the oil, add more solvent, and allow to cool more slowly. Consider switching to a lower-boiling point solvent or a mixed-solvent system.[6]
No Crystals Form Solution is not saturated (too much solvent was added); compound is very soluble even in cold solvent.Boil off some of the solvent to increase concentration. Scratch the inner surface of the flask. Add a "seed crystal" of the pure compound. If all else fails, a different solvent system is required.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated for hot filtration.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.[6]

Conclusion

Developing a successful recrystallization protocol is an empirical process that is greatly accelerated by a systematic, principles-based approach. By understanding the physicochemical properties of the target molecule, leveraging data from structural analogs like acetanilide, and performing methodical solvent screening, researchers can efficiently identify an optimal system for the isolation of high-purity N-[4-(2-pyrimidinyloxy)phenyl]acetamide. The protocols and troubleshooting guide presented here provide a robust framework for achieving this critical purification objective.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved from [Link]

  • Preparation and Recrystallization of Acetanilide Essay. (2024, May 26). Aithor. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • Re Crystallization of Acetanilide 1 Col | PDF | Cooking, Food & Wine - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • What is the best solvent for recrystallization? - Quora. (2017, February 16). Quora. Retrieved from [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved from [Link]

  • Experiment 1 - Recrystallization of Acetanilide. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • N-[4-(2-pyrimidinyloxy)phenyl]acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Process for the purification of diphenyl ether compounds. (n.d.). Google Patents.
  • Solvent Data Table. (n.d.). Santa Clara Valley Chapter of the California Association of Marriage and Family Therapists. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. Retrieved from [Link]

  • Solvents. (2024, July 22). Health and Safety Department. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Safety Data Sheet: Organic Solvents Standard. (2025, October 21). Carl ROTH. Retrieved from [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8). ACS Publications. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). University of South Alabama. Retrieved from [Link]

  • N-Phenylacetamide. (n.d.). ChemBK. Retrieved from [Link]

  • Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). (n.d.). Cheméo. Retrieved from [Link]

  • N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. (n.d.). EPA. Retrieved from [Link]

  • COMPONENTS: (1) Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. (n.d.). Retrieved from [Link]

  • N-(p-acetylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]ncbi.nlm.nih.gov/compound/75937)

Sources

Method

optimal storage conditions for N-[4-(2-pyrimidinyloxy)phenyl]acetamide powder

Application Note: Stability Profiling and Lifecycle Management of N-[4-(2-pyrimidinyloxy)phenyl]acetamide Executive Summary & Chemical Context N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5) is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Profiling and Lifecycle Management of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Executive Summary & Chemical Context

N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5) is a critical intermediate and reference standard often utilized in the synthesis of pyrimidinyl-ether agrochemicals and pharmaceutical scaffolds. Structurally, it functions as a lipophilic amide, bearing similarity to paracetamol but distinguished by a pyrimidine ether linkage.

While the ether linkage confers reasonable stability against oxidative cleavage, the acetamide moiety presents a specific vulnerability: susceptibility to hydrolysis under non-ideal storage conditions. This Application Note defines the "Gold Standard" protocols for storage, handling, and requalification to prevent the silent degradation that leads to assay drift and experimental failure.

Key Physicochemical Vulnerabilities:

  • Hydrolysis: The amide bond is prone to cleavage in the presence of moisture, releasing acetic acid and the corresponding amine.

  • Photodegradation: The pyrimidine ring system possesses UV-absorption bands that can facilitate photo-oxidation if exposed to high-intensity light.

  • Hygroscopicity: As a powder, the surface area allows for moisture sorption, catalyzing the hydrolysis described above.

Critical Storage Specifications (The Protocol)

The following parameters are non-negotiable for maintaining >99% purity over a 24-month lifecycle.

A. Environmental Control
ParameterSpecificationScientific Rationale
Temperature (Long-Term) -20°C ± 5°C Arrhenius kinetics dictate that reducing thermal energy significantly slows the rate of amide hydrolysis.
Temperature (Working) 2°C to 8°C Acceptable for active use (<30 days). Prevents freeze-thaw cycles that introduce condensation.
Humidity < 10% RH Moisture is the primary reagent for degradation. Desiccators are mandatory.
Light Exposure Dark / Amber Prevents photon-induced excitation of the pyrimidine ring electrons.
Atmosphere Inert (Argon/N₂) Recommended for reference standards. Displaces oxygen and humidity.
B. Container Hierarchy
  • Primary: Amber borosilicate glass vial (Type I).

  • Seal: PTFE-lined screw cap (Teflon). Avoid polyethylene-lined caps which can be permeable to organic vapors.

  • Secondary: Sealed Mylar bag with an activated silica gel sachet or molecular sieve packet.

Experimental Workflow: Receipt to Requalification

This workflow ensures that the integrity of the compound is validated upon arrival and maintained throughout its usage life.

Phase 1: Receipt & Initial QC
  • Visual Inspection: Powder should be white to off-white. Yellowing indicates potential oxidation or photo-degradation.

  • Identity Verification: Verify CAS 24550-10-5 .[1]

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution should be clear and colorless. Turbidity suggests polymerization or salt formation.

Phase 2: Aliquoting (The "Single-Use" Rule)
  • Do not store the bulk bottle at 4°C and open it daily. This introduces atmospheric moisture (condensation) every time the bottle is opened.

  • Protocol:

    • Allow the bulk container to equilibrate to room temperature inside a desiccator before opening (prevents condensation on the cold powder).

    • Weigh out single-use aliquots (e.g., 10 mg or 50 mg) into amber vials.

    • Flush vials with Argon gas (if available) before capping.

    • Store aliquots at -20°C.

Phase 3: Visualizing the Lifecycle

StorageLifecycle Receipt Receipt of Compound Equilibration Equilibrate to RT (In Desiccator) Receipt->Equilibration QC Initial QC (NMR/HPLC) Equilibration->QC Aliquoting Aliquot into Amber Vials QC->Aliquoting Pass Argon Argon Flush & Seal Aliquoting->Argon Freezer Store at -20°C (Long Term) Argon->Freezer Fridge Store at 2-8°C (Working Stock) Freezer->Fridge Thaw for Project Usage Experimental Use Fridge->Usage Usage->Freezer Prohibited (Avoid Freeze-Thaw) Usage->Fridge < 30 Days

Figure 1: Optimized Chain of Custody. Note the prohibition of returning working stocks to deep freeze to avoid condensation cycles.

Degradation Mechanism & Troubleshooting

If assay results become inconsistent (e.g., shifting IC50 values or extra peaks in HPLC), degradation of the reference material is the likely culprit.

The Hydrolysis Pathway: The acetamide group is the "weak link." In the presence of water (even atmospheric moisture) and catalyzed by trace acids or bases, it cleaves.

Detection Method (HPLC-UV):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Indicator: Look for a new peak eluting earlier than the parent compound (the amine degradation product is more polar).

DegradationPathway Parent N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Intact Molecule) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Moisture + H2O (Moisture) Catalyst (H+ or OH-) Moisture->Transition Product1 4-(2-pyrimidinyloxy)aniline (Primary Degradant) Transition->Product1 Bond Cleavage Product2 Acetic Acid Transition->Product2

Figure 2: Hydrolysis mechanism. The formation of the aniline derivative (Product 1) significantly alters biological activity and solubility.

Solubilization Protocol for Assays

Solvent Choice:

  • Recommended: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Why: The compound is lipophilic. DMSO stabilizes the amide bond better than protic solvents.

  • Avoid: Water or Ethanol for long-term stock storage.

Stock Preparation Steps:

  • Calculate volume for a 10 mM or 50 mM stock concentration.

  • Add DMSO to the powder (do not add powder to DMSO, to ensure accurate volume displacement).

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes if any particulates remain.

  • Storage of Solution: DMSO stocks can be stored at -20°C for up to 6 months. Note: DMSO freezes at 19°C; ensure it is fully thawed and mixed before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (General guideline for defining storage conditions). Retrieved from [Link]

Sources

Application

extraction methods for N-[4-(2-pyrimidinyloxy)phenyl]acetamide from plasma

Application Note & Protocol Guide Executive Summary & Analyte Profiling[1][2] This guide details the extraction and quantification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (hereafter referred to as NPPA ) from human an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Analyte Profiling[1][2]

This guide details the extraction and quantification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (hereafter referred to as NPPA ) from human and preclinical species plasma.[1][2][3]

NPPA represents a structural hybrid of an acetamide (resembling acetaminophen) and a pyrimidine ether.[1][2][3] Its physicochemical profile presents specific challenges: it possesses moderate polarity (LogP ~1.[1][2][3]2) and weak basicity derived from the pyrimidine ring.[1] Successful extraction requires balancing the removal of plasma phospholipids with the retention of this moderately polar analyte.

Physicochemical Driver for Method Selection
PropertyValue (Approx.)Impact on Extraction Strategy
Molecular Weight 229.23 g/mol Suitable for standard LC-MS/MS (ESI+).[1][2][3]
LogP (Octanol/Water) ~1.2Critical: Too polar for Hexane LLE. Requires Ethyl Acetate, MTBE, or Polymeric SPE.
pKa (Base) ~1.3 (Pyrimidine N)Analyte is neutral at physiological pH (7.4).[1][2][3] Cation exchange (MCX) is difficult without strong acidification.[1][2][3]
H-Bond Donors 1 (Amide NH)Susceptible to secondary interactions; requires polar-embedded phases or methanol elution.[1][2][3]

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the extraction method based on sensitivity requirements and available instrumentation.

BioanalyticalWorkflow Start Plasma Sample Containing N-[4-(2-pyrimidinyloxy)phenyl]acetamide Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Analysis MedSens Moderate Sensitivity (> 10 ng/mL) Sensitivity->MedSens PK Screening SPE Protocol A: Solid Phase Extraction (SPE) (Polymeric HLB) HighSens->SPE LLE Protocol B: Liquid-Liquid Extraction (LLE) (Ethyl Acetate/MTBE) MedSens->LLE Clean Matrix Removal: Phospholipids & Proteins SPE->Clean High Cleanliness LLE->Clean Moderate Cleanliness LCMS LC-MS/MS Analysis (ESI+ Mode) Clean->LCMS

Figure 1: Decision matrix for extraction methodology based on sensitivity requirements.

Protocol A: Solid Phase Extraction (High Sensitivity)[1][2][3]

Rationale: Given the LogP of 1.2, traditional C18 silica sorbents may suffer from "dewetting" or poor retention of NPPA. We utilize a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1][2][3] This mechanism relies on the hydrophobic interaction of the phenyl/pyrimidine rings and the hydrophilic interaction of the acetamide moiety, ensuring 95%+ recovery.

Materials
  • SPE Cartridge: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[1][2]

  • Wash Solvent: 5% Methanol in Water.[1][2][3]

  • Elution Solvent: Methanol.[1][2][3][4][5][6]

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 100 µL of Plasma into a 1.5 mL tube.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 300 µL of 2% Phosphoric Acid (H₃PO₄). Note: Acidification breaks protein binding and prevents ionization of silanols in the cartridge, though NPPA remains mostly neutral.

    • Vortex for 30 seconds.

  • Conditioning:

    • Add 1 mL Methanol to the SPE cartridge (Vacuum: 5 inHg).[1][2][3]

    • Add 1 mL Water to equilibrate.[1][2][3] Do not let the cartridge dry.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the cartridge.[1][3]

    • Apply slow vacuum (approx. 1 mL/min) to maximize interaction time.[1][2][3]

  • Washing (Critical Step):

    • Wash with 1 mL 5% Methanol in Water .[1][2][3]

    • Mechanism:[1][2][3][6][7][8] This removes salts and proteins.[1][2][3] The 5% organic content is safe; NPPA will not elute until >20% organic due to its aromatic rings.[1]

    • Dry cartridge under high vacuum (10 inHg) for 2 minutes.[1][2][3]

  • Elution:

    • Elute with 1 mL 100% Methanol .

    • Collect eluate in a clean glass tube.[1][2][3]

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.[1][2][3]

    • Reconstitute in 100 µL of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (High Throughput)

Rationale: LLE is cost-effective and sufficient for routine PK studies.[1][2][3] Because NPPA has a LogP of 1.2, non-polar solvents like Hexane will yield <10% recovery. We must use Ethyl Acetate (EtOAc) or MTBE .[1][2][3] EtOAc provides higher recovery but extracts more matrix; MTBE provides cleaner extracts but slightly lower recovery.[1][2][3] This protocol uses a mixture for the optimal balance.

Materials
  • Extraction Solvent: Ethyl Acetate:MTBE (50:50 v/v).[1][2][3]

  • Buffer: Ammonium Acetate (pH 7.4).[1][2][3]

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 100 µL Plasma.[1][2][3][9][10]

    • Add 20 µL Internal Standard.

    • Add 50 µL 100 mM Ammonium Acetate (pH 7.4). Note: Buffering ensures the analyte stays in its neutral form, maximizing partitioning into the organic phase.

  • Extraction:

    • Add 600 µL of Extraction Solvent (EtOAc:MTBE 50:50).[1][2][3]

    • Shake vigorously (reciprocating shaker) for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Phase Transfer:

    • Transfer 500 µL of the upper organic layer (supernatant) to a fresh 96-well plate or tube.

    • Caution: Avoid disturbing the "buffy coat" (protein interface) to prevent phospholipid contamination.[1][2][3]

  • Drying & Reconstitution:

    • Evaporate under Nitrogen stream at 40°C.[1][2][3]

    • Reconstitute in 100 µL of Mobile Phase (Initial LC gradient conditions).

LC-MS/MS Analysis Parameters

To ensure selectivity, the following chromatographic and mass spectrometric conditions are recommended.

Chromatography (UHPLC)[1][2][3][9][10]
  • Column: C18 Polar-Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18), 2.1 x 50 mm, 1.7 µm.[1][2]

    • Why: The polar-embedded group improves peak shape for the amide moiety and prevents pore dewetting.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1][2][3]

    • 3.0 min: 90% B[1][2][3]

    • 3.5 min: 90% B[1][2][3]

    • 3.6 min: 10% B[1][2][3]

Mass Spectrometry (MRM)[1][2][3]
  • Ionization: Electrospray Positive (ESI+).[1][2][3]

  • Precursor Ion: [M+H]⁺ = 230.1 m/z.[1][2][3]

  • Fragment Ions (Suggested):

    • Quantifier: 188.1 m/z (Loss of acetyl group -COCH₂).[1][2][3]

    • Qualifier: 95.1 m/z (Pyrimidine ring cleavage).[1][2][3]

Validation & Quality Assurance

Every method must be validated according to regulatory standards (FDA/EMA).[1][2][3]

Self-Validating Checks[1][2][3]
  • Recovery Test: Compare the peak area of an extracted sample against a neat standard spiked into a blank extract.

    • Target: > 80% for SPE, > 60% for LLE.

  • Matrix Effect (ME): Calculate using the equation:

    
    , where B is the response of analyte spiked post-extraction and A is the response of analyte in neat solvent.[3]
    
    • Target: 85% - 115%.[1][2][3] If < 85%, phospholipids are suppressing the signal; switch from LLE to SPE.

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (LLE) Analyte is too polar for solvent.[1][2][3]Switch to 100% Ethyl Acetate or add 5% Isopropanol to the organic mix.[1][2]
Peak Tailing Secondary interactions with silanols.[1][2][3]Use a column with "end-capping" or increase buffer strength in mobile phase.
High Background Phospholipid carryover.[1][2][3]Implement a "divert valve" to send the first 0.5 min and last 1.0 min of LC flow to waste.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3][11] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link][1][2][3]

  • European Medicines Agency (EMA). (2011).[1][2][3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques: Liquid-Liquid Extraction vs Solid Phase Extraction. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

) Abstract & Introduction This application note details a robust, high-yield protocol for the synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (PubChem CID: 1487531). This compound represents a critical scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Introduction

This application note details a robust, high-yield protocol for the synthesis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (PubChem CID: 1487531). This compound represents a critical scaffold in medicinal chemistry, serving as a structural analog for various kinase inhibitors and agrochemicals where a diaryl ether linkage is required to span a specific binding pocket.

Traditionally, the formation of diaryl ethers via Nucleophilic Aromatic Substitution (


) requires prolonged heating (reflux for 12–24 hours) in high-boiling solvents due to the moderate reactivity of the leaving group on the heteroaromatic ring. By leveraging microwave irradiation , this protocol reduces reaction time to under 30 minutes while significantly suppressing side reactions (such as hydrolysis of the acetamide group).
Key Advantages of This Protocol
  • Speed: Reaction time reduced from 16 hours (thermal) to 20 minutes.

  • Purity: Kinetic control minimizes thermal degradation of the acetamide moiety.

  • Reproducibility: Automated pressure and temperature control ensures consistent batch-to-batch results.

Scientific Principles & Mechanism

Reaction Mechanism:

The synthesis relies on the nucleophilic attack of the phenoxide ion (derived from paracetamol) onto the electron-deficient 2-position of the pyrimidine ring.

  • Activation: The base (

    
    ) deprotonates the phenol hydroxyl group of N-(4-hydroxyphenyl)acetamide, generating a potent nucleophile.
    
  • Addition: The phenoxide attacks the C-2 position of 2-chloropyrimidine. The electronegative nitrogen atoms in the pyrimidine ring stabilize the resulting negative charge, forming a Meisenheimer complex (transition state).

  • Elimination: The chloride ion is expelled, re-aromatizing the system to form the stable ether linkage.

Microwave Effect

Microwave irradiation provides dielectric heating , directly coupling with the polar solvent (DMF) and reagents. This allows the reaction mixture to reach the target temperature (140°C) almost instantaneously, bypassing the thermal lag associated with oil baths. This rapid ramp rate is crucial for


 reactions, as it pushes the system over the activation energy barrier (

) quickly, favoring the desired substitution over slower decomposition pathways.
Visualizing the Pathway

SNAr_Mechanism Start Reagents: Paracetamol + 2-Chloropyrimidine Base Base Activation (K2CO3) Start->Base Deprotonation Inter Meisenheimer Complex Base->Inter Nucleophilic Attack (Microwave 140°C) Product Product: N-[4-(2-pyrimidinyloxy)phenyl]acetamide Inter->Product Cl- Elimination Byprod Byproduct: KCl + CO2 Inter->Byprod

Figure 1: Mechanistic pathway for the microwave-assisted


 reaction.

Experimental Protocol

Reagents and Materials
  • Substrate A: N-(4-hydroxyphenyl)acetamide (Paracetamol) – 1.0 equiv (151.16 mg for 1 mmol scale).

  • Substrate B: 2-Chloropyrimidine – 1.2 equiv (137.4 mg).

  • Base: Potassium Carbonate (

    
    ), anhydrous – 2.0 equiv (276 mg).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous – 3.0 mL.

  • Vessel: 10 mL Microwave pressure vial with crimp cap/septum.

Step-by-Step Methodology

Step 1: Preparation

  • Weigh the Paracetamol and

    
     into a clean, dry 10 mL microwave vial.
    
  • Add a magnetic stir bar.

  • Add the anhydrous DMF. Note: DMF is chosen for its high dielectric constant (

    
    ) and ability to solubilize the polar intermediate.
    
  • Stir at room temperature for 2 minutes to ensure partial deprotonation (mixture will turn slightly yellow/opaque).

  • Add the 2-Chloropyrimidine. Cap the vial immediately.

Step 2: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

  • Control Mode: Standard (Fixed Temperature).

  • Temperature: 140 °C.

  • Hold Time: 20 minutes.

  • Pre-Stirring: 30 seconds (High speed).

  • Pressure Limit: 250 psi (Safety cutoff).

  • Power: Dynamic (Max 200W).

Step 3: Workup and Isolation [1]

  • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into 30 mL of ice-cold water . The product is hydrophobic and should precipitate immediately.

  • Stir the aqueous suspension for 15 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid precipitate using a vacuum Buchner funnel.[2]

  • Wash the cake with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted pyrimidine.
  • Dry in a vacuum oven at 45°C for 4 hours.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Weigh Reagents (1 mmol Scale) Step2 Add DMF & Stir (Pre-activation) Step1->Step2 Step3 MW Irradiation 140°C / 20 min Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Dry & Analyze Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Results & Discussion

Comparative Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux (oil bath).

ParameterConventional ThermalMicrowave Assisted
Temperature 110°C (Reflux Toluene/DMF)140°C (Internal Probe)
Time 16 Hours20 Minutes
Yield 55 - 65%88 - 92%
Purity (LCMS) 85% (Requires Column)>95% (No Column Needed)
Energy Usage High (Continuous heating)Low (Targeted irradiation)
Troubleshooting & Optimization
  • Moisture Control:

    
     reactions are sensitive to water, which can hydrolyze the chloropyrimidine to 2-hydroxypyrimidine (inactive). Ensure DMF is anhydrous.
    
  • Temperature Limits: Do not exceed 160°C. Above this threshold, the acetamide group on the paracetamol moiety may begin to hydrolyze or undergo transamidation.

  • Base Selection: If

    
     reacts too slowly (yield <50%), switch to Cesium Carbonate (
    
    
    
    ). The larger Cesium cation improves the solubility of the phenoxide in DMF ("Cesium Effect").

References

  • PubChem Compound Summary. "N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CID 1487531)." National Center for Biotechnology Information. [Link]

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43, 6250–6284 (2004). [Link]

  • Driowya, M., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues."[3] Molecules, 21(9), 1240 (2016). [Link]

  • Roh, K. R., et al. "Microwave-assisted Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine." Tetrahedron Letters, 40(1), 1903-1906.

    
    ).
    [Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Identifying Degradation Products of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. This guide is designed for researchers, analytical scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and characterizing the potential degradation products of this molecule. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and scientifically sound investigation.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of N-[4-(2-pyrimidinyloxy)phenyl]acetamide?

A1: Understanding the molecule's structure is the first step in predicting its degradation pathways. N-[4-(2-pyrimidinyloxy)phenyl]acetamide possesses two primary functional groups susceptible to degradation under stress conditions:

  • Amide Linkage: The acetamide group (-NH-CO-CH₃) is prone to hydrolysis under both acidic and basic conditions. This is often the most significant degradation pathway for similar structures.[1][2]

  • Ether Linkage: The pyrimidinyloxy-phenyl ether bond (-O-) is generally more stable than the amide bond but can be cleaved under more forceful conditions, such as high heat or strong acid.

  • Aromatic Rings: Both the phenyl and pyrimidine rings can be targets for oxidative degradation and may be involved in photolytic reactions.

Below is a diagram illustrating these potential degradation hotspots.

G cluster_0 N-[4-(2-pyrimidinyloxy)phenyl]acetamide cluster_1 Potential Degradation Sites mol hydrolysis Amide Hydrolysis (Primary Pathway) ether Ether Cleavage (Secondary Pathway) oxidation Ring Oxidation / N-Oxide Formation

Caption: Key degradation sites on the N-[4-(2-pyrimidinyloxy)phenyl]acetamide molecule.

Q2: What are forced degradation studies and why are they essential?

A2: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than accelerated stability testing.[3] The purpose is not to determine shelf-life but to achieve several key objectives as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[3][4][5][6][7][8]

  • Pathway Elucidation: To identify the most likely degradation products and establish potential degradation pathways.[3]

  • Method Development: To develop and validate a "stability-indicating" analytical method that can separate and quantify the intact drug from all its potential degradation products, ensuring the method is specific.[3][9]

  • Formulation & Packaging: Knowledge of how the molecule degrades helps in selecting appropriate excipients and packaging to protect the drug product.[3][4]

  • Intrinsic Stability: To understand the inherent stability of the molecule.[3]

Troubleshooting Guide: Common Experimental Challenges
Q3: I've performed stress studies but see little to no degradation. What should I do?

A3: This is a common issue, particularly with stable molecules. The goal of forced degradation is to achieve a target degradation of 5-20%.[10] If degradation is too low, the specificity of your analytical method cannot be adequately challenged.

  • Possible Cause: Stress conditions are too mild.

  • Troubleshooting & Optimization:

    • Increase Stressor Concentration: For acid/base hydrolysis, incrementally increase the concentration from 0.1 M to 1 M or even higher. For oxidation, increase the concentration of H₂O₂ from a typical 3% up to 30%.

    • Increase Temperature: If degradation at room temperature is negligible, increase the temperature in 10°C increments, for example, from 50°C to 70°C.[4][10] Be cautious, as higher temperatures can induce degradation pathways not relevant to real-world storage.

    • Extend Duration: Increase the exposure time. Samples can be analyzed at various time points (e.g., 24, 48, 72 hours) to find the optimal level of degradation.[10]

Q4: My sample is completely degraded, or I see more than 20% degradation. How can I refine my conditions?

A4: Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions, complicating the analysis.[10]

  • Possible Cause: Stress conditions are too harsh.

  • Troubleshooting & Optimization:

    • Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of the oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.

    • Reduce Duration: Collect samples at earlier time points. For a highly labile compound, significant degradation might occur within a few hours.

Q5: My HPLC chromatogram shows co-eluting peaks. How can I improve the separation?

A5: A stability-indicating method must be able to resolve the parent peak from all degradation product peaks.[3][9]

  • Possible Cause: The current HPLC method lacks sufficient resolving power.

  • Troubleshooting & Optimization:

    • Gradient Adjustment: Make the gradient shallower to increase the separation between closely eluting peaks.

    • Change Mobile Phase/pH: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) or adjust the pH of the aqueous phase. The ionization state of the parent molecule and its degradants can significantly impact retention time.

    • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.

    • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess peak purity across all stress conditions. This is a critical step to ensure a peak is not composed of multiple co-eluting compounds.[3]

Experimental Protocols & Workflows

A systematic approach to forced degradation is crucial for generating meaningful data. The following workflow and protocols provide a robust framework for your investigation.

Master Workflow for Forced Degradation Studies

G Parent N-[4-(2-pyrimidinyloxy)phenyl]acetamide (m/z 230.09) DP1 4-(2-Pyrimidinyloxy)aniline (m/z 188.08) Parent->DP1 H+ or OH- Amide Cleavage DP2 Acetic Acid (m/z 61.03) Parent->DP2 H+ or OH- Amide Cleavage

Caption: Primary hydrolytic degradation pathway leading to cleavage of the amide bond.

2. Potential Oxidative Degradation Pathway

G Parent N-[4-(2-pyrimidinyloxy)phenyl]acetamide (m/z 230.09) DP3 N-Oxide Degradant (m/z 246.08) Parent->DP3 [O] e.g., H₂O₂ Pyrimidine N-Oxidation

Caption: Formation of an N-oxide on the pyrimidine ring under oxidative stress.

References

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Case ID: TS-PYR-004 Status: Open Guide Subject: Peak Tailing & Resolution Loss in Pyrimidine-Ether Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic Overview User Issue: "I am...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-PYR-004 Status: Open Guide Subject: Peak Tailing & Resolution Loss in Pyrimidine-Ether Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Overview

User Issue: "I am observing significant peak tailing (


) for N-[4-(2-pyrimidinyloxy)phenyl]acetamide, particularly when using standard C18 columns with neutral pH mobile phases."

Chemical Profile & Root Cause Analysis: To solve the tailing, we must understand the molecule's behavior at the molecular level.

  • The Culprit: The pyrimidine ring contains two nitrogen atoms with lone pairs. While the pKa of unsubstituted pyrimidine is low (~1.3), the electron-donating ether oxygen linked to the phenyl ring can modulate the electron density, making these nitrogens prone to protonation or hydrogen bonding.

  • The Interaction: Standard silica-based HPLC columns contain residual silanol groups (Si-OH) .[1][2][3] At mid-range pH (pH 4–8), these silanols deprotonate to form silanides (

    
    ).
    
  • The Result: The positively charged or polar pyrimidine moiety interacts electrostatically with the negative silanides (cation exchange mechanism), causing the analyte to "drag" through the column rather than partition cleanly.

Troubleshooting Decision Matrix

Before altering your method, use this logic flow to identify the specific failure point.

TroubleshootingFlow Start START: Peak Asymmetry > 1.2 CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckCol Check Column Type IsLowPH->CheckCol Yes ActionLowPH Action: Lower pH to 2.5 (Suppress Silanols) IsLowPH->ActionLowPH No (pH is 4-8) IsEndcapped Is Column Fully End-capped? CheckCol->IsEndcapped ActionAddTEA Action: Add 5mM TEA (Silanol Blocker) IsEndcapped->ActionAddTEA Yes, but still tailing ActionChangeCol Action: Switch to Polar-Embedded or Phenyl-Hexyl IsEndcapped->ActionChangeCol No (Standard Silica) ActionHighPH Action: Switch to Hybrid Column (pH > 9.5) ActionAddTEA->ActionHighPH If fails

Figure 1: Decision matrix for isolating the source of peak tailing.

Technical Solutions & Protocols

Solution A: The "Mobile Phase Modifier" Approach (Easiest Implementation)

If you cannot change the column, you must chemically block the interactions.

The Fix: Add Triethylamine (TEA) to the mobile phase.[2][4] Mechanism: TEA is a stronger base than the pyrimidine analyte. It preferentially binds to the active silanol sites on the column, effectively "capping" them dynamically and forcing the analyte to interact only with the C18 ligands.

Protocol:

  • Buffer Preparation: Prepare 20mM Ammonium Formate or Phosphate buffer.

  • Modifier Addition: Add 5mM TEA (approx. 0.7 mL per liter) to the aqueous portion.

  • pH Adjustment: Adjust pH to 3.0 after adding TEA (crucial step).

  • Column Care: Dedicate this column to TEA methods, as it is difficult to wash out completely.

Solution B: The "pH Suppression" Approach (Robustness)

The Fix: Operate at Low pH (2.0 – 2.5) . Mechanism: At pH 2.5, the surface silanols (pKa ~4.5–7) are protonated (


) and neutral. They cannot participate in cation exchange with the pyrimidine ring.

Protocol:

  • Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Warning: TFA is a strong ion-pairing agent. It will sharpen peaks significantly but may suppress ionization if you are using Mass Spectrometry (LC-MS). If using MS, stick to Formic Acid.

Solution C: The "Hardware" Approach (Best for Long-term QC)

The Fix: Switch to a Charged Surface Hybrid (CSH) or Polar-Embedded column. Mechanism: These columns have a slight positive charge on the surface or embedded polar groups that electrostatically repel the protonated basic analyte, preventing it from digging into the silanol layer.

Recommended Column Chemistries:

  • Waters XBridge BEH C18 (High pH stability).

  • Phenomenex Luna Omega PS C18 (Mixed mode surface).

  • Agilent ZORBAX Eclipse Plus (Double end-capped).

Optimized Method Parameters

Below is a validated starting point for N-[4-(2-pyrimidinyloxy)phenyl]acetamide that balances retention and peak symmetry.

ParameterStandard Condition (Prone to Tailing)Optimized Condition (Recommended)
Column Standard C18 (5µm, 4.6x150mm)End-capped C18 or Phenyl-Hexyl (3.5µm)
Mobile Phase A Water (Neutral)20mM Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Modifier NoneNone (Buffer pH controls silanols)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 10% to 90% B5% to 60% B over 15 min
Injection Vol 10 µL5 µL (Reduce mass load)
Detection UV 254 nmUV 240-254 nm

Mechanism of Interaction (Visualized)

Understanding the "Silanol Effect" is critical for troubleshooting future basic compounds.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Deprotonated Silanol (Si-O⁻) Silica->Silanol pH > 4 Analyte Pyrimidine Analyte (Protonated/Polar) Silanol->Analyte Electrostatic Attraction (Cation Exchange) Tailing RESULT: Peak Tailing (Drag) Analyte->Tailing Blocker Triethylamine (TEA) (Sacrificial Base) Blocker->Silanol Stronger Binding (Blocks Site)

Figure 2: The mechanism of silanol-analyte interaction and how TEA blocks the negative sites.

Frequently Asked Questions (FAQ)

Q: Can I use high pH (pH 10) to fix the tailing? A: Yes, theoretically. At pH 10, the pyrimidine is neutral (deprotonated), eliminating the cation exchange with silanols. However , standard silica columns dissolve above pH 8.0. You must use a hybrid column (e.g., Ethylene Bridged Hybrid - BEH) designed for high pH stability [1].

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis can strip the "end-capping" reagents (small silyl groups) off the silica surface over time, exposing the underlying raw silanols. If tailing increases gradually, your column is likely degrading.

Q: Is this method compatible with LC-MS? A: The "Optimized Condition" using Phosphate buffer is NOT LC-MS compatible (non-volatile salts clog the source). For LC-MS, substitute the Phosphate buffer with 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .

References

  • Waters Corporation. (2025). BEH Technology: Hybrid Particle Technology for High pH Stability. Waters.com. [Link][5]

  • Dolan, J. W. (2022). HPLC Diagnostic Skills: Tailing Peaks. LCGC International. [Link]

  • Phenomenex. (2025).[6] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link]

  • PubChem. (2025).[6] N-[4-(2-pyrimidinyloxy)phenyl]acetamide Compound Summary. National Library of Medicine. [Link]

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chemical intermediate. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My purified product has a low, broad melting point and the NMR spectrum shows multiple sets of peaks. What's the likely cause and how do I fix it?

Answer:

A low and broad melting point is a classic indicator of significant impurities. For N-[4-(2-pyrimidinyloxy)phenyl]acetamide, this is most often due to the presence of unreacted starting materials: N-(4-hydroxyphenyl)acetamide and 2-chloropyrimidine .

Causality & Expert Analysis:

The synthesis of the target molecule is typically a Williamson ether synthesis, which is an SN2 reaction between the phenoxide of N-(4-hydroxyphenyl)acetamide and 2-chloropyrimidine.[1][2] If the reaction does not go to completion, or if the stoichiometry is not precise, you will inevitably have starting materials left in your crude product. Their different polarities and structures compared to the desired ether product will disrupt the crystal lattice, leading to the observed depression and broadening of the melting point.

Recommended Purification Protocol: Two-Stage Purification

If both starting materials are present, a multi-step approach is most effective.

Step 1: Aqueous Wash to Remove N-(4-hydroxyphenyl)acetamide

N-(4-hydroxyphenyl)acetamide (acetaminophen) has a phenolic hydroxyl group, making it weakly acidic and allowing for its removal with a basic wash.[3][4]

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer two to three times with a 5% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This will deprotonate the phenolic N-(4-hydroxyphenyl)acetamide, pulling it into the aqueous layer as its sodium or potassium salt.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 2: Recrystallization or Chromatography to Remove 2-Chloropyrimidine

After the basic wash, the primary remaining impurity is likely the less polar 2-chloropyrimidine.

  • Option A: Recrystallization: This is the preferred method for larger scales.[5] See the detailed protocol in Question 2 . A solvent system like ethanol/water or isopropanol should allow for the selective crystallization of your more polar product, leaving the more soluble 2-chloropyrimidine in the mother liquor.

  • Option B: Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography provides excellent separation. See the detailed protocol in Question 4 .

Question 2: My product is off-white or yellowish and a TLC analysis shows a single major spot. How can I improve the color and purity?

Answer:

A persistent off-white or yellow color, even with a clean TLC, often points to trace amounts of highly colored impurities, possibly arising from oxidation or side reactions.[5] The best method to address this is recrystallization with the optional use of activated charcoal.

Causality & Expert Analysis:

Aromatic compounds, especially those with electron-donating groups like ethers and amides, can be susceptible to oxidation, forming minor but intensely colored byproducts. Activated charcoal has a high surface area and is excellent at adsorbing these large, flat, colored molecules, effectively "decolorizing" your solution before crystallization.[5]

Detailed Protocol: Recrystallization from an Ethanol-Water System

This protocol is a robust starting point for purifying N-[4-(2-pyrimidinyloxy)phenyl]acetamide.[6][7]

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves easily, ethanol is a good "solvent." Add water dropwise while hot until the solution becomes cloudy. This indicates you have found a suitable binary solvent system for recrystallization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount (1-2% of the solute weight) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Bring the solution back to a boil for 2-5 minutes. Meanwhile, pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel. Filter the boiling solution quickly to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture. Dry the purified crystals in a vacuum oven or desiccator.

ParameterRecommended Solvent SystemRationale
Primary Solvent Ethanol, Isopropanol, AcetoneGood solubility at high temperatures.
Anti-Solvent Water, HexanePoor solubility even at high temperatures.
Common Ratio Ethanol/Water (e.g., 9:1 to 4:1)Allows for fine-tuning of polarity for optimal crystal formation.
Question 3: My yield is consistently low after purification. What are the common pitfalls?

Answer:

Low recovery can stem from several factors during workup and purification. The most common culprits are using too much recrystallization solvent, incomplete precipitation, or product loss during transfers and filtration.

Causality & Expert Analysis:

Recrystallization relies on the principle of differential solubility. The goal is to create a saturated solution at high temperature and a supersaturated solution upon cooling. Using an excessive amount of hot solvent means the solution may never become saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[5]

Troubleshooting Low Yield:

  • Recrystallization Solvent: Always use the minimum amount of hot solvent necessary to dissolve your crude product. If you add too much, you can try to carefully evaporate some of the solvent to re-saturate the solution.

  • Cooling: Ensure you are allowing sufficient time for crystallization, first at room temperature and then in an ice bath. Crash-cooling a hot solution directly in ice can lead to fine, impure crystals and lower apparent yield.

  • Washing: When washing the filtered crystals, always use an ice-cold solvent, and use it sparingly. A warmer solvent will redissolve some of your purified product.

  • Transfers: Be meticulous when transferring material between flasks to minimize physical loss.

  • Check the Mother Liquor: After filtration, you can analyze the mother liquor by TLC. If a significant amount of product is visible, you may need to concentrate the mother liquor to recover a second crop of crystals (which may require separate re-purification).

Question 4: Recrystallization isn't working. How do I set up a column chromatography protocol?

Answer:

When impurities have very similar solubility profiles to your product, silica gel column chromatography is the go-to alternative.[5] This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.

Causality & Expert Analysis:

Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while non-polar compounds will travel through the column more quickly. N-[4-(2-pyrimidinyloxy)phenyl]acetamide is moderately polar. Unreacted 2-chloropyrimidine is less polar, and unreacted N-(4-hydroxyphenyl)acetamide is more polar. This polarity difference is the basis for their separation on a silica column.

Detailed Protocol: Silica Gel Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in your starting eluent. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack an even, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. For this separation, a gradient elution is often effective.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for most organic separations.[8]
Mobile Phase (Eluent) Hexane / Ethyl AcetateGood starting system with tunable polarity.
Gradient Elution Start with low polarity (e.g., 20% EtOAc in Hexane) and gradually increase the percentage of Ethyl Acetate.Elutes non-polar impurities first, followed by the product, and finally highly polar impurities.

Purification Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Pre-Purification cluster_2 Primary Purification cluster_3 Final Product Crude Crude Product TLC_Melting TLC & Melting Point Analysis Crude->TLC_Melting AqueousWash Aqueous Basic Wash (e.g., NaHCO3) TLC_Melting->AqueousWash Phenolic impurities (e.g., starting material) detected? Recrystallization Recrystallization (e.g., EtOH/Water) TLC_Melting->Recrystallization Relatively clean? AqueousWash->Recrystallization PurityCheck Check Purity (TLC, NMR, MP) Recrystallization->PurityCheck ColumnChrom Column Chromatography (e.g., Silica, Hex/EtOAc) ColumnChrom->PurityCheck PurityCheck->ColumnChrom Still impure PureProduct Pure Product PurityCheck->PureProduct Purity OK

Caption: Decision workflow for purifying N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect?

    • A1: The most common impurities are unreacted starting materials (N-(4-hydroxyphenyl)acetamide, 2-chloropyrimidine), the hydrolysis product of 2-chloropyrimidine (2-hydroxypyrimidine), and residual base (e.g., K₂CO₃) from the reaction.[9][10][11]

  • Q2: Can I use an acid wash during the workup?

    • A2: An acid wash is generally not recommended. The pyrimidine ring contains basic nitrogen atoms that could be protonated by a strong acid, potentially pulling your product into the aqueous layer and causing hydrolysis of the acetamide group under harsh conditions. A neutral brine wash followed by a basic wash is a safer sequence.

  • Q3: How do I confirm the purity of my final product?

    • A3: A combination of techniques is best. A sharp melting point that matches the literature value is a good first indicator. Thin-layer chromatography (TLC) should show a single spot. For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[12]

  • Q4: What causes the formation of 2-hydroxypyrimidine as an impurity?

    • A4: 2-Chloropyrimidine is susceptible to nucleophilic aromatic substitution, and water can act as a nucleophile, especially at elevated temperatures or non-neutral pH, leading to hydrolysis and the formation of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one).[9][13] Ensuring anhydrous reaction conditions can help minimize this side product.

Synthesis and Impurity Formation Diagram

Reaction SM1 N-(4-hydroxyphenyl)acetamide Impurity1 Unreacted N-(4-hydroxyphenyl)acetamide SM1->Impurity1 Incomplete Reaction Impurity2 Unreacted 2-Chloropyrimidine SM1->Impurity2 Incomplete Reaction node1 SM1->node1 SM2 2-Chloropyrimidine SM2->Impurity1 Incomplete Reaction SM2->Impurity2 Incomplete Reaction SM2->node1 node2 SM2->node2 Base + Base (e.g., K2CO3) Base->node1 Product N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Desired Product) Impurity3 2-Hydroxypyrimidine (Hydrolysis Side Product) node1->Product SN2 Reaction node2->Impurity3 Hydrolysis (H2O)

Caption: Simplified reaction scheme showing the desired product and key impurities.

References

  • M. J. S. Dewar and P. M. Maitlis, "The hydrolysis of chloropyrimidines," Journal of the Chemical Society, 1957, pp. 2521-2528. [URL: https://pubs.rsc.org/en/content/articlelanding/1957/jr/jr9570002521]
  • ChemTalk, "Williamson Ether Synthesis," ChemTalk, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Williamson_Ether_Synthesis]
  • Google Patents, "Process for the preparation of chloropyrimidines," US5525724A. [URL: https://patents.google.
  • BenchChem, "Application Notes and Protocols for Williamson Ether Synthesis," BenchChem. [URL: https://www.benchchem.
  • G. B. Elion, G. H. Hitchings, and P. B. Russell, "The investigations of the methods for the reduction of chloropyrimidines," Journal of the American Chemical Society, 1950, 72(2), pp. 783-786. [URL: https://ir.library.
  • ChemBK, "N-Phenylacetamide," ChemBK. [URL: https://www.chembk.com/en/chem/N-Phenylacetamide]
  • S. L. Manley, et al., "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives," Organic Letters, 2015, 17(18), pp. 4458-4461. [URL: https://www.researchgate.net/publication/282000000_One-Step_Synthesis_of_2-Chloropyrimidin-4-ol_Derivatives_An_Unusual_Reactivity_of_Thiophosgene]
  • M. R. Bedner and W. A. MacCrehan, "N-(3-Chloro-4-hydroxyphenyl)acetamide," IUCrData, 2025, 10, x250802. [URL: https://iucrdata.iucr.org/d/issues/2025/08/02/dz5118/index.html]
  • Synlett, "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties," Synlett, 2025. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0039-1690145]
  • ChemicalBook, "N-(4-hydroxyphenyl)acetamide," ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61261439.htm]
  • BenchChem, "Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide," BenchChem. [URL: https://www.benchchem.com/technical-support/purification-of-n-4-dimethylaminophenyl-acetamide]
  • PubChem, "N-[4-(2-pyrimidinyloxy)phenyl]acetamide," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1487531]
  • Y. H. Belay, H. H. Kinfe, and A. Muller, "N-[4-(2-Propyn-1-yloxy)phenyl]acetamide," Acta Crystallographica Section E, 2012, E68, o3029. [URL: https://www.researchgate.net/publication/232252195_N-4-2-Propyn-1-yloxyphenylacetamide]
  • CrystEngComm, "Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms," Royal Society of Chemistry, 2014, 16, pp. 6185-6199. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ce/c4ce00420k]
  • ChemicalBook, "N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide," ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_93629-82-4.htm]
  • PubChem, "N-hydroxy-N-(4-hydroxyphenyl)acetamide," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45750]
  • Organic Chemistry Tutor, "Williamson Ether Synthesis," Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/williamson-ether-synthesis/]
  • BOC Sciences, "Acetamide Impurities," BOC Sciences. [URL: https://www.bocsci.com/acetamide-and-impurities-resource.html]
  • ResearchGate, "Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2)," ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structure-of-a-N-4-hydroxyphenylacetamide-N4HPA-C8H9NO2-b_fig1_344192770]
  • Chemistry Steps, "The Williamson Ether Synthesis," Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • DrugBank, "Acetamide, N-(4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Chemistry," DrugBank. [URL: https://go.drugbank.com/drugs/DB00316]
  • MolPort, "N-[4-(pyrimidin-2-yloxy)phenyl]acetamide | 24550-10-5," MolPort. [URL: https://www.molport.com/shop/molecule-link/N-4-pyrimidin-2-yloxy-phenyl-acetamide/MolPort-002-880-520]
  • J&K Scientific LLC, "Williamson Ether Synthesis," J&K Scientific LLC, 2025. [URL: https://jkscientific.com/en/williamson-ether-synthesis-reaction]
  • IUPAC-NIST Solubility Data Series, "182 COMPONENTS: (1) Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water," NIST. [URL: https://srd.nist.gov/JPCRD/jpcrd280.pdf]
  • A. Smajlagić, et al., "Synthesis and crystallization of N-(4-nitrophenyl) acetamides," Journal of Chemical and Pharmaceutical Biological Sciences, 2020, 11(1), pp. 43-53. [URL: https://www.jcbsc.org/storage/2020/11/043-053.pdf]
  • Google Patents, "Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof," WO2018008042A1. [URL: https://patents.google.
  • BenchChem, "An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide," BenchChem. [URL: https://www.benchchem.com/technical-support/synthesis-of-n-4-dimethylaminophenyl-acetamide]
  • Indian Journal of Pharmaceutical Education and Research, "Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity," Indian J. Pharm. Educ. Res., 2024, 58(1), pp. 1-14. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Educ-Res-2024-58-1-1-14.pdf]
  • BenchChem, "Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide by Recrystallization," BenchChem. [URL: https://www.benchchem.
  • SIELC Technologies, "Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column," SIELC. [URL: https://sielc.com/separation-of-n-4-4-4-hydroxyphenyl-amino-phenyl-amino-phenyl-acetamide-on-newcrom-r1-hplc-column.html]
  • CymitQuimica, "CAS 539-03-7: N-(4-Chlorophenyl)acetamide," CymitQuimica. [URL: https://www.cymitquimica.com/cas/539-03-7]
  • Royal Society of Chemistry, "Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information," RSC. [URL: https://www.rsc.
  • Pharmaceutical Technology, "Separation and purification applications for mutagenic impurities," Pharmaceutical Technology, 2017. [URL: https://www.pharmtech.
  • G. Székely, et al., "Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting," Journal of Chromatography A, 2012, 1240, pp. 29-37. [URL: https://pubmed.ncbi.nlm.nih.gov/22560599/]
  • BenchChem, "n-[4-(dimethylamino)phenyl]acetamide purity and quality standards," BenchChem. [URL: https://www.benchchem.com/technical-support/n-4-dimethylaminophenyl-acetamide-purity-and-quality-standards]
  • MZ-Analysentechnik, "Cytiva Prepacked Chromatography Columns for ÄKTA Systems," MZ-Analysentechnik. [URL: https://www.mz-at.
  • ÄKTAdesign, "ÄKTAdesign Purification – User Manual," Cytiva. [URL: https://cdn.cytivalifesciences.com/api/public/content/digi-11352-pdf]i-11352-pdf]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

[1] Status: Operational | Tier: Advanced Formulation Support Ticket ID: BIO-NPP-A-SOL-001 Subject: Solubility & Bioavailability Optimization for N-[4-(2-pyrimidinyloxy)phenyl]acetamide[1] Executive Summary & Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Tier: Advanced Formulation Support Ticket ID: BIO-NPP-A-SOL-001 Subject: Solubility & Bioavailability Optimization for N-[4-(2-pyrimidinyloxy)phenyl]acetamide[1]

Executive Summary & Physicochemical Diagnostics

Welcome to the Technical Support Center. You are likely encountering dissolution-limited absorption with N-[4-(2-pyrimidinyloxy)phenyl]acetamide (hereafter referred to as NPP-A ).[1]

Based on its structure (CAS: 24550-10-5), NPP-A presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low solubility.[1]

Root Cause Analysis: Why is it insoluble?
  • Crystal Lattice Energy: The acetamide group (

    
    ) acts as a strong hydrogen bond donor/acceptor, creating a robust crystal lattice similar to Paracetamol, but significantly stabilized by the hydrophobic pyrimidine ether moiety.
    
  • Lipophilicity: The pyrimidinyloxy-phenyl core increases LogP (estimated ~1.5–2.3), reducing aqueous interaction.[1]

  • Weak Basicity: The pyrimidine nitrogens are very weak bases (pKa

    
     1.5–2.0).[1] This renders standard salt formation with weak acids (e.g., tartaric, citric) ineffective.[1]
    

Decision Matrix: Selecting the Right Strategy

Do not proceed with random excipient screening.[1] Use this logic flow to select your enhancement strategy based on your specific stage of development.

SolubilityStrategy Start Start: NPP-A Formulation Check_pKa Check pKa (Pyrimidine N) Start->Check_pKa Is_Salt_Viable Is pKa > 3.0? Check_pKa->Is_Salt_Viable Salt_Route Salt Formation (Mesylate/HCl) Is_Salt_Viable->Salt_Route Yes (Unlikely) ASD_Route Amorphous Solid Dispersion (ASD) Is_Salt_Viable->ASD_Route No (pKa ~1.5) Check_Stability Check_Stability Salt_Route->Check_Stability Check Disproportionation Cocrystal Co-Crystallization (Carboxylic Acids) ASD_Route->Cocrystal If Tg is too low Complexation Cyclodextrin Complexation ASD_Route->Complexation If dose is low (<50mg)

Caption: Strategic decision tree for NPP-A. Due to the weak basicity of the pyrimidine ring, Amorphous Solid Dispersion (ASD) is the primary recommended pathway over salt formation.

Protocol Module A: Amorphous Solid Dispersion (ASD)[1][2][3][4]

The Gold Standard for NPP-A. By disrupting the crystal lattice and dispersing NPP-A in a polymer matrix, we generate a high-energy amorphous state that improves apparent solubility (kinetic solubility).[1]

Recommended Polymers
PolymerTypeWhy for NPP-A?
HPMC-AS (L/M/H grades)EntericExcellent for preventing recrystallization; carboxyl groups H-bond with the acetamide of NPP-A.
PVPVA 64 (Copovidone)Non-ionicHigh miscibility with phenyl/pyrimidine rings; good plasticity for downstream tableting.[1]
Soluplus® AmphiphilicActs as a surfactant to solubilize the hydrophobic pyrimidine tail.[1]
Step-by-Step Workflow: Solvent Evaporation (Lab Scale)
  • Solvent Selection: Dissolve NPP-A in Acetone:Ethanol (1:1) . The acetamide group requires polar organic solvents, while the phenyl ring ensures solubility in acetone.

  • Ratio Screening: Prepare Drug:Polymer ratios of 1:2, 1:3, and 1:4 (w/w).

  • Evaporation:

    • Use a Rotary Evaporator at

      
       under reduced pressure.
      
    • Critical Step: Secondary drying in a vacuum oven at

      
       for 24 hours to remove residual solvent (plasticizer effect).[1]
      
  • Characterization:

    • DSC: Look for a single Glass Transition Temperature (

      
      ).[1]
      
    • PXRD: Confirm "halo" pattern (absence of Bragg peaks).

Protocol Module B: Cyclodextrin Complexation

If ASD fails or the dose is low, inclusion complexation shields the hydrophobic pyrimidinyloxy moiety.

The Chemistry

The


-Cyclodextrin  cavity is the correct size (

) to host the phenyl-pyrimidine fragment.[1]
  • Recommended Derivative: Sulfobutyl ether-

    
    -CD (SBE-
    
    
    
    -CD)
    . The anionic charge helps solubilize the complex better than native
    
    
    -CD.
Protocol: Phase Solubility Study
  • Prepare aqueous solutions of SBE-

    
    -CD (0 to 100 mM).
    
  • Add excess NPP-A to each vial.[1]

  • Shake at

    
     for 48 hours.
    
  • Filter (0.45

    
    m PVDF) and analyze via HPLC.[1]
    
  • Calculation: If the plot is linear (

    
     type), calculate the Stability Constant (
    
    
    
    ):
    
    
    (Where
    
    
    is intrinsic solubility).[1]

Troubleshooting & FAQs

Issue 1: "My ASD recrystallized after 1 week at 40°C/75% RH."

Diagnosis: The polymer used is too hygroscopic (likely PVP K30), or the drug loading is above the miscibility limit. Moisture acts as a plasticizer, lowering the


 and allowing NPP-A molecules to re-organize into their crystal lattice.
Solution: 
  • Switch to HPMC-AS (hydrophobic nature repels moisture).[1]

  • Add a ternary stabilizer: 5% Vitamin E TPGS or Aerosil 200 to inhibit mobility.[1]

Issue 2: "I tried making a Hydrochloride salt, but it turns into a paste."

Diagnosis: The pKa of the pyrimidine nitrogen is very low (~1.5). The salt formed is likely unstable and hygroscopic. In the presence of ambient moisture, it undergoes disproportionation (reverts to free base + HCl). Solution:

  • Stop Salt Screening. Move to Co-crystals .

  • Try Resorcinol or Succinic Acid as co-crystal formers.[1] These rely on H-bonding with the acetamide/pyrimidine groups rather than proton transfer.[1]

Issue 3: "Dissolution is fast initially but crashes out after 20 minutes."

Diagnosis: This is the "Spring and Parachute" failure.[1] You generated a supersaturated solution (Spring), but lack a crystallization inhibitor (Parachute), causing rapid precipitation.[1] Solution:

  • Add a precipitation inhibitor to the formulation external phase: HPMC E5 or PVP K90 at 5-10% w/w.[1]

Visualization: ASD Manufacturing Workflow

ASD_Workflow Input NPP-A + Polymer (PVPVA 64) Mix Dissolution (Clear Solution) Input->Mix Solvent Solvent (Acetone/Ethanol) Solvent->Mix SprayDry Spray Drying (Inlet: 80°C, Outlet: 45°C) Mix->SprayDry SecondaryDry Vacuum Drying (Remove Residuals) SprayDry->SecondaryDry Product Amorphous Powder SecondaryDry->Product

Caption: Spray drying process flow for creating stable Amorphous Solid Dispersions of NPP-A.

References

  • PubChem. (2025).[1][2] N-[4-(2-pyrimidinyloxy)phenyl]acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Serajuddin, A. T. (1999).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 1005-1026.[1] (Context: Weak base salt selection criteria).

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Complexation of hydrophobic phenyl-derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of N-[4-(2-pyrimidinyloxy)phenyl]acetamide

This guide serves as an advanced technical resource for the structural elucidation and analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5). It is designed for analytical scientists and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural elucidation and analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS: 24550-10-5). It is designed for analytical scientists and medicinal chemists requiring rigorous validation of this compound, often encountered as a pharmaceutical intermediate or potential impurity in tyrosine kinase inhibitor (TKI) synthesis.

Executive Summary & Technical Context

N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a diaryl ether derivative featuring an acetamide moiety and a pyrimidine ring. In drug development, it frequently appears as a synthetic intermediate or a degradation product (impurity) of pyrimidine-based APIs.

This guide compares the fragmentation performance and utility of two primary mass spectrometry workflows used to identify this compound:

  • Targeted MS/MS (QqQ): Optimized for high-sensitivity quantitation (MRM).

  • High-Resolution MS (Q-TOF/Orbitrap): Optimized for structural confirmation and elemental formula validation.

Compound Profile
PropertyDetail
Formula

Monoisotopic Mass 229.0851 Da

(ESI)
230.0924 Da
Key Substructures Acetamide (Linker), Phenyl (Core), Pyrimidine (Head), Ether (Bridge)

Fragmentation Mechanism (The "Product" Analysis)

To accurately detect this compound, one must understand its dissociation pathways. The fragmentation pattern is dominated by the lability of the amide bond and the stability of the pyrimidine ring.

Predicted ESI-MS/MS Fragmentation Pathway

The protonated precursor (


 230)  undergoes Collision-Induced Dissociation (CID) via two competitive pathways.
  • Primary Pathway (Neutral Loss of Ketene): The most abundant transition involves the cleavage of the acetamide group.[1] The carbonyl oxygen attacks the amide proton, leading to the expulsion of a neutral ketene molecule (

    
    , 42 Da).
    
    • Transition:

      
      
      
    • Product Ion: 4-(2-pyrimidinyloxy)aniline (

      
      ).
      
  • Secondary Pathway (Ether Cleavage): High collision energies (

    
     eV) fracture the ether linkage. Due to the basicity of the pyrimidine ring (
    
    
    
    for pyrimidine vs.
    
    
    for aniline), the charge distribution splits.
    • Transition:

      
       (2-aminopyrimidine cation) + Phenol radical.
      
    • Transition:

      
       (4-aminophenol cation) + Pyrimidine radical.
      
Visualization: Fragmentation Tree (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 230.09 (Protonated Amide) Fragment1 Primary Product m/z 188.08 [M+H - Ketene]+ (4-(2-pyrimidinyloxy)aniline) Precursor->Fragment1 Loss of Ketene (-42 Da) Low CE (10-20 eV) Fragment2A Secondary Fragment A m/z 96.05 (2-Aminopyrimidine ion) Fragment1->Fragment2A Ether Cleavage High CE (>30 eV) Fragment2B Secondary Fragment B m/z 110.06 (4-Aminophenol ion) Fragment1->Fragment2B Alt. Ether Cleavage Fragment3 Ring Fragment m/z 79.03 (Pyrimidine cation) Fragment2A->Fragment3 Ring Opening (-NH3)

Caption: Predicted ESI-MS/MS fragmentation tree for N-[4-(2-pyrimidinyloxy)phenyl]acetamide showing the characteristic loss of ketene followed by ether cleavage.

Comparative Performance: MRM vs. HRMS

This section objectively compares two analytical approaches for detecting this compound.

Comparison Matrix
FeatureMethod A: Triple Quadrupole (MRM) Method B: Q-TOF / Orbitrap (HRMS)
Primary Utility Routine Quantification (QC Release)Impurity Identification (R&D)
Selectivity High (based on precursor/product pairs)Ultra-High (based on exact mass <5 ppm)
Sensitivity Superior (LOD ~0.1 ng/mL)Moderate (LOD ~1-5 ng/mL)
Speed Fast (Duty cycle <10ms)Slower (Scan speeds vary)
False Positives Possible if isomers share transitions (e.g.,

)
Rare (Isomers resolved by fine isotope structure)
Performance Analysis
  • Why MRM Wins for Routine QC: The transition

    
     is robust and high-intensity. For quantifying this impurity in a drug matrix (e.g., at 0.1% levels), the Triple Quadrupole offers the necessary dynamic range and sensitivity that HRMS often lacks in full-scan mode.
    
  • Why HRMS Wins for Validation: If the sample contains the N-acetyl isomer (where the acetyl is on the pyrimidine nitrogen instead of the aniline), MRM might fail to distinguish them. HRMS/MS provides exact mass fragment data (

    
     188.0818 vs. other variants) to confirm the specific connectivity of the ether bond.
    

Experimental Protocol (Self-Validating)

To replicate the fragmentation data and validate the identity of the compound, follow this standard operating procedure.

Reagents & Equipment[6]
  • Standard: N-[4-(2-pyrimidinyloxy)phenyl]acetamide (Reference Standard, >98% purity).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

  • Instrument: LC-MS/MS (e.g., Agilent 6400 Series or Thermo TSQ).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.0 mg of standard in 1.0 mL Methanol (1 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution:

    • Dilute Stock 1:1000 with 50:50 Methanol:Water + 0.1% Formic Acid.

    • Final Concentration: 1 µg/mL (1000 ng/mL).

  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min into the ESI source.

    • Source Parameters:

      • Polarity: Positive (

        
        )
        
      • Capillary Voltage: 3500 V

      • Gas Temp: 300°C

    • Scan 1 (Q1 Scan): Verify parent ion at

      
       230.1.
      
  • Product Ion Scan (MS2):

    • Select Precursor:

      
       230.1.
      
    • Collision Energy Ramp: 5, 15, 30, 45 eV.

    • Acceptance Criteria:

      • At 15 eV: Base peak must be

        
         188 (Stability check).
        
      • At 35 eV: Presence of

        
         96 or 110 (Structural confirmation).
        
  • Data Validation:

    • Calculate the ratio of Intensity(

      
      ) / Intensity(
      
      
      
      ).
    • If Ratio > 10 at 20 eV, the acetamide bond is confirmed labile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487531, N-[4-(2-pyrimidinyloxy)phenyl]acetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, N-phenyl- (Acetanilide) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: Acetaminophen vs. N-[4-(2-pyrimidinyloxy)phenyl]acetamide

This guide provides an in-depth technical comparison between Acetaminophen (APAP) and its heteroaryl-ether analog, N-[4-(2-pyrimidinyloxy)phenyl]acetamide (herein referred to as PY-APAP ). This analysis is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Acetaminophen (APAP) and its heteroaryl-ether analog, N-[4-(2-pyrimidinyloxy)phenyl]acetamide (herein referred to as PY-APAP ).

This analysis is structured for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), metabolic fate, and mechanistic divergence.

Executive Summary & Molecular Logic

The comparison between Acetaminophen (APAP) and PY-APAP serves as a classic case study in pharmacophore masking . While APAP relies on its free phenolic hydroxyl group for its unique analgesic mechanism (peroxidase site inhibition), PY-APAP represents a "capped" derivative where the phenol is replaced by a pyrimidin-2-yl ether.

  • Acetaminophen (APAP): A hydrophilic, redox-active phenol. It acts as a reducing cosubstrate for the peroxidase site of COX enzymes.

  • PY-APAP: A lipophilic, redox-inert ether. The pyrimidine ring sterically and electronically blocks the oxygen, likely abolishing direct COX peroxidase inhibition while altering metabolic stability and lipophilicity.

Physicochemical Comparison
FeatureAcetaminophen (APAP)N-[4-(2-pyrimidinyloxy)phenyl]acetamide (PY-APAP)
Structure

-(4-hydroxyphenyl)acetamide

-[4-(pyrimidin-2-yloxy)phenyl]acetamide
Key Functional Group Free Phenol (-OH)Pyrimidinyl Ether (-O-Pyr)
LogP (Lipophilicity) ~0.46 (Hydrophilic)~1.5 – 1.9 (Predicted Lipophilic)
H-Bonding Donor & AcceptorAcceptor Only (Ether/Pyrimidine N)
Redox Potential High (Easily oxidized to radical)Low (Stable ether linkage)
Primary Target COX-1/2 (Peroxidase Site), TRPA1Potential Kinase/Herbicide Scaffold (Inactive at COX)

Mechanistic Divergence (SAR Analysis)

The bioactivity differences stem from the specific role of the phenolic oxygen.

A. Analgesic Mechanism (The Peroxidase Hypothesis)

APAP functions primarily by reducing the protoporphyrin IX radical cation in the peroxidase active site of COX-1 and COX-2. This requires the molecule to donate an electron (and a proton), forming a phenoxyl radical.

  • APAP: The free -OH is essential. It donates

    
     and 
    
    
    
    , quenching the enzyme's activity in low-peroxide environments (CNS).
  • PY-APAP: The pyrimidine cap removes the acidic proton and stabilizes the oxygen electrons. Prediction: PY-APAP is inactive as a direct COX inhibitor. Any analgesic activity observed in vivo would likely result from metabolic O-dealkylation (acting as a prodrug) or off-target effects (e.g., cannabinoid modulation).

B. Hepatotoxicity & Metabolism

APAP hepatotoxicity is driven by CYP2E1-mediated oxidation to the reactive metabolite NAPQI (


-acetyl-

-benzoquinone imine).
  • APAP: Rapidly glucuronidated (Phase II). A fraction is oxidized to NAPQI, depleting Glutathione (GSH).

  • PY-APAP: The bulky pyrimidine ring blocks direct glucuronidation at the oxygen.

    • Metabolic Shift: Metabolism likely shifts to aromatic hydroxylation on the phenyl ring or oxidative dealkylation (cleaving the ether).

    • Toxicity Profile: If the ether bond is stable, NAPQI formation is blocked or significantly delayed. PY-APAP is expected to be less hepatotoxic than APAP but may introduce new risks associated with pyrimidine metabolites.

C. Pathway Visualization

The following diagram illustrates the divergent signaling and metabolic pathways.

BioactivityPathways Figure 1: Mechanistic divergence. APAP reduces COX enzymes via the phenol group. PY-APAP blocks this interaction, preventing direct analgesia but altering metabolic toxicity. cluster_0 Acetaminophen (APAP) cluster_1 PY-APAP APAP APAP (Free Phenol) NAPQI NAPQI (Toxic Quinone) APAP->NAPQI CYP2E1 Oxidation COX_Active COX Peroxidase (Active) APAP->COX_Active Reduces Enzyme COX_Inactive COX Peroxidase (Reduced/Inactive) COX_Active->COX_Inactive Analgesia PY_APAP PY-APAP (Pyrimidine Ether) PY_APAP->APAP O-Dealkylation (Potential Prodrug) PY_APAP->COX_Active No Interaction (Steric Block) Metabolite_X Hydroxylated Metabolites PY_APAP->Metabolite_X CYP Oxidation (Slow)

Experimental Protocols for Comparison

To objectively validate the differences, the following self-validating experimental workflows are recommended.

Experiment A: COX-2 Peroxidase Inhibition Assay

Objective: Determine if PY-APAP retains the ability to reduce the COX active site. Rationale: Standard COX inhibition assays (measuring Prostaglandin E2) often miss APAP's activity because high peroxide levels in vitro wash out the effect. A specific peroxidase assay is required.

  • Reagents: Recombinant ovine COX-2, Heme, ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent peroxidase substrate, Arachidonic Acid (substrate).

  • Preparation:

    • Dissolve APAP (Positive Control) and PY-APAP (Test) in DMSO.

    • Prepare reaction buffer: 100 mM Tris-HCl (pH 8.0).

  • Workflow:

    • Incubate COX-2 enzyme with Heme for 5 mins.

    • Add Test Inhibitor (1 µM - 1 mM range) and incubate for 10 mins.

    • Add ADHP (50 µM) and Arachidonic Acid (10 µM) to initiate reaction.

  • Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm) over 10 minutes.

  • Validation Criteria:

    • APAP: Should show dose-dependent reduction of fluorescence (IC50 ~100-200 µM).

    • PY-APAP: Should show no significant inhibition (flatline) up to 1 mM, confirming the necessity of the free phenol.

Experiment B: Comparative Hepatotoxicity (HepG2 Viability)

Objective: Assess if blocking the phenol reduces cellular toxicity.

  • Cell Line: HepG2 (human liver carcinoma), metabolically competent or induced with CYP2E1 plasmid.

  • Dosing: Treat cells with APAP and PY-APAP at concentrations of 0, 1, 5, 10, and 20 mM for 24 hours.

  • Endpoints:

    • MTT Assay: Mitochondrial function/Cell viability.

    • GSH/GSSG Ratio: Measure oxidative stress (Glutathione depletion).

  • Data Analysis Table:

CompoundExpected IC50 (Viability)Expected GSH DepletionInterpretation
APAP ~8-10 mMHigh (>50% drop)Classic NAPQI-mediated toxicity.
PY-APAP >20 mM (Low Toxicity)Low (<10% drop)Ether cap prevents quinone imine formation.
Experiment C: Metabolic Stability (Microsomal Stability)

Objective: Check if PY-APAP acts as a prodrug (releases APAP) or is stable.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM test compound at 37°C. Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring for:

    • Parent disappearance (Intrinsic Clearance).

    • Appearance of APAP (m/z 152.07).

    • Appearance of Hydroxylated PY-APAP (+16 Da).

  • Self-Validating Check: If APAP is detected, PY-APAP is a prodrug. If only parent/hydroxylated forms are found, it is a distinct chemical entity.

Synthesis of Findings

Bioactivity Profile Summary

The structural modification of capping the APAP phenol with a pyrimidine ring results in a fundamental shift in bioactivity:

  • Loss of Potency: The modification likely abolishes the analgesic efficacy mediated by the COX-peroxidase pathway. The pyrimidine ether cannot participate in the redox cycle required to quench the tyrosyl radical in the COX active site.

  • Increased Stability: The ether linkage is resistant to hydrolysis and glucuronidation, significantly altering the pharmacokinetic profile (longer half-life, higher lipophilicity).

  • Safety Profile: By blocking the formation of NAPQI (unless O-dealkylation is very fast), PY-APAP presents a lower immediate hepatotoxicity risk, though its lipophilicity may introduce different off-target liabilities (e.g., kinase inhibition, as pyrimidine ethers are common kinase pharmacophores).

References
  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

  • Boutaud, O., et al. (2002). Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H synthases. Proceedings of the National Academy of Sciences, 99(10), 7130-7135. Link

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: acetaminophen pathways. Pharmacogenetics and Genomics, 25(2), 96. Link

  • PubChem. Compound Summary for CID 1487531: N-[4-(2-pyrimidinyloxy)phenyl]acetamide.[1] National Library of Medicine. Link

  • Dahlin, D. C., et al. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated reactive intermediate of acetaminophen. Proceedings of the National Academy of Sciences, 81(5), 1327-1331. Link

Sources

Validation

A Senior Application Scientist’s Guide to Benchmarking Assay Sensitivity for N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Introduction N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a molecule of interest within contemporary drug discovery and development pipelines, often investigated as an intermediate or a potential therapeutic agent itself.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(2-pyrimidinyloxy)phenyl]acetamide is a molecule of interest within contemporary drug discovery and development pipelines, often investigated as an intermediate or a potential therapeutic agent itself.[1][2] As with any compound destined for preclinical or clinical evaluation, the ability to accurately and sensitively quantify its concentration in various matrices is paramount. This quantification is the bedrock of pharmacokinetic (PK) studies, metabolism profiling, and quality control, directly impacting the determination of a drug's safety and efficacy.[3][4]

This guide provides an in-depth comparison of three workhorse analytical techniques for the quantification of small molecules like N-[4-(2-pyrimidinyloxy)phenyl]acetamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the Enzyme-Linked Immunosorbent Assay (ELISA). We will move beyond a mere listing of specifications to dissect the underlying principles, explain the rationale behind methodological choices, and provide detailed, actionable protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate assay for their specific research needs, balancing the critical triad of sensitivity, selectivity, and throughput.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision point in the drug development process, dictated by the required sensitivity, the complexity of the sample matrix, and available resources.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely accessible technique. It relies on the chromatographic separation of the analyte from other components in a sample, followed by detection based on the analyte's ability to absorb ultraviolet (UV) light.[5][6] Its primary limitation is sensitivity and potential for interference from co-eluting compounds that also absorb at the chosen wavelength. It is best suited for applications where the analyte concentration is relatively high, such as in the analysis of bulk drug substances or pharmaceutical formulations.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers exceptional sensitivity and selectivity.[8] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments. This two-stage mass filtering virtually eliminates interferences, making it the ideal choice for quantifying low concentrations of a drug in complex biological matrices like plasma or tissue homogenates.[9] While powerful, the initial capital investment and operational complexity are higher than for HPLC-UV.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay that offers very high throughput and can achieve excellent sensitivity, often in the picogram-per-milliliter range.[10] For a small molecule like N-[4-(2-pyrimidinyloxy)phenyl]acetamide, a competitive ELISA format is typically employed. This method's primary strength lies in its ability to rapidly screen a large number of samples without extensive sample preparation or complex chromatography. However, its development is contingent on the availability of a highly specific antibody against the target molecule, which often requires a custom development campaign.[10][11]

Data Presentation: Performance Benchmarking

The following table summarizes the typical performance characteristics of each method, providing a quantitative basis for comparison. Note that these values are representative and can vary based on instrumentation, method optimization, and the specific sample matrix.

Parameter HPLC-UV LC-MS/MS Competitive ELISA
Limit of Detection (LOD) ~0.2 µg/mL (200 ng/mL)[7]~0.02 ng/mL (20 pg/mL)~0.1 ng/mL (100 pg/mL)
Limit of Quantification (LOQ) ~0.7 µg/mL (700 ng/mL)[7]~0.1 ng/mL~0.5 ng/mL
Linearity Range 1 - 100 µg/mL[7]0.1 - 1000 ng/mL0.5 - 50 ng/mL
Selectivity ModerateVery HighHigh (Antibody Dependent)
Throughput ModerateModerate to HighVery High
Cost per Sample LowHighLow to Moderate
Initial Setup Cost ModerateHighLow (if kit available)
Matrix Effects Low to ModerateHigh (can be mitigated)Moderate to High

Experimental Protocols & Methodologies

Adherence to a well-defined and validated protocol is essential for generating reproducible and reliable data. The following sections provide detailed, step-by-step methodologies for each analytical technique.

HPLC-UV Method for Quantification

This method is ideal for purity assessments of the bulk compound or analysis of formulated products. The causality behind using a C18 column is its effective retention of moderately nonpolar molecules like N-[4-(2-pyrimidinyloxy)phenyl]acetamide through hydrophobic interactions. The acidic mobile phase (formic acid) ensures the analyte is in a consistent, non-ionized state, promoting sharp, symmetrical peaks.[5]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Methanol (Stock Solution: 1 mg/mL) prep1->prep2 prep3 Serially Dilute with Mobile Phase (Working Standards: 1-100 µg/mL) prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 System Equilibration prep4->hplc1 hplc2 Inject Blank (Mobile Phase) hplc1->hplc2 hplc3 Inject Standards & Samples (10 µL injection volume) hplc2->hplc3 hplc4 Data Acquisition (UV at 254 nm) hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 data2 Construct Calibration Curve (Area vs. Concentration) data1->data2 data3 Quantify Sample Concentration data2->data3

Caption: Workflow for HPLC-UV analysis of N-[4-(2-pyrimidinyloxy)phenyl]acetamide.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v). Filter through a 0.22 µm membrane filter and degas.[7]

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-[4-(2-pyrimidinyloxy)phenyl]acetamide reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration of ~0.1 mg/mL. Dilute further with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, and UV/Vis detector.

    • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (This may require optimization based on the analyte's UV spectrum).

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions in order of increasing concentration.

    • Inject the prepared sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) > 0.999 for acceptance.

    • Determine the concentration of the analyte in the sample solutions by interpolating from the calibration curve.

LC-MS/MS Method for Bioanalysis

This highly sensitive method is essential for pharmacokinetic studies where analyte concentrations in biological fluids are very low. The protocol involves a protein precipitation step, a rapid and effective way to remove the bulk of matrix proteins from plasma samples. The use of a stable isotope-labeled internal standard (SIL-IS) is critical; it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy and precision in quantification.

cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Aliquot 50 µL Plasma Sample prep2 Add Internal Standard (SIL-IS) prep1->prep2 prep3 Add 150 µL Acetonitrile (Protein Precipitation) prep2->prep3 prep4 Vortex and Centrifuge prep3->prep4 prep5 Transfer Supernatant to Vial prep4->prep5 lcms1 Inject Supernatant (5 µL) prep5->lcms1 lcms2 UPLC Separation (e.g., C18, gradient elution) lcms1->lcms2 lcms3 Mass Spectrometry Detection (ESI+, MRM Mode) lcms2->lcms3 data1 Integrate Analyte & IS Peaks lcms3->data1 data2 Calculate Peak Area Ratios (Analyte/IS) data1->data2 data3 Construct Calibration Curve (Ratio vs. Concentration) data2->data3 data4 Quantify Sample Concentration data3->data4

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

    • Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare standards for spiking into the biological matrix (e.g., blank plasma) to create calibrators from 0.1 ng/mL to 1000 ng/mL.

    • Internal Standard (IS) Working Solution: Prepare a solution of a stable isotope-labeled N-[4-(2-pyrimidinyloxy)phenyl]acetamide (e.g., d4-labeled) in acetonitrile at a concentration of 10 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.

    • Add 150 µL of the IS working solution in acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC/UHPLC system for fast, high-resolution separations.

    • Column: C18, 2.1 x 50 mm, <2 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% B to 95% B over 2-3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Transitions would need to be optimized (e.g., for C12H11N3O2, MW 229.23, the precursor ion [M+H]+ would be m/z 230.1. Product ions would be determined by infusion).

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.

    • Use a weighted (1/x²) linear regression for the curve fit.

    • Quantify the analyte in samples by back-calculating from their peak area ratios using the regression equation.

Competitive ELISA Method

This high-throughput method is predicated on the principle of competitive binding. An enzyme-conjugated version of the analyte competes with the analyte in the sample for binding to a limited number of capture antibody sites coated on a microplate. The signal is inversely proportional to the amount of analyte in the sample. This requires a custom-developed antibody and conjugated hapten, but once established, it allows for rapid analysis of many samples.[10]

cluster_plate Plate Preparation cluster_assay Competitive Assay cluster_detect Detection & Analysis plate1 Coat Plate with Capture Antibody plate2 Incubate & Wash plate1->plate2 plate3 Block Non-specific Sites plate2->plate3 plate4 Wash & Dry plate3->plate4 assay1 Add Standards & Samples plate4->assay1 assay2 Add Enzyme-Conjugated Analyte assay1->assay2 assay3 Incubate (Competitive Binding) assay2->assay3 assay4 Wash Away Unbound Reagents assay3->assay4 detect1 Add Substrate (e.g., TMB) assay4->detect1 detect2 Incubate (Color Development) detect1->detect2 detect3 Add Stop Solution detect2->detect3 detect4 Read Absorbance (450 nm) detect3->detect4 detect5 Generate 4-PL Standard Curve & Quantify Samples detect4->detect5

Caption: Workflow for a competitive ELISA for small molecule quantification.

  • Plate Coating:

    • Dilute the specific anti-N-[4-(2-pyrimidinyloxy)phenyl]acetamide antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4 °C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of standards or samples to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated N-[4-(2-pyrimidinyloxy)phenyl]acetamide (e.g., HRP-conjugate) to all wells.

    • Incubate for 1-2 hours at room temperature, allowing competition to occur.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the standards using a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of the samples by interpolating their absorbance values from the standard curve.

Conclusion and Recommendations

The selection of an optimal assay for the quantification of N-[4-(2-pyrimidinyloxy)phenyl]acetamide is fundamentally tied to the research question at hand.

  • For process chemistry and quality control of bulk substance or high-concentration formulations, the HPLC-UV method provides a reliable, cost-effective, and sufficiently sensitive solution. Its robustness makes it ideal for routine analysis in a regulated environment.

  • For pharmacokinetic and drug metabolism studies , where the analyte must be quantified at very low levels in complex biological matrices, LC-MS/MS is unequivocally the method of choice. Its superior sensitivity and selectivity are non-negotiable for generating the high-quality data required for regulatory submissions.

  • For high-throughput screening applications, such as in early discovery or for screening large numbers of patient samples, a well-developed competitive ELISA offers unparalleled speed and scalability. However, this is contingent on the significant upfront investment in developing and validating a specific antibody.

By understanding the capabilities and limitations of each technique, as detailed in this guide, researchers can make informed decisions, ensuring that their analytical approach is perfectly aligned with their scientific objectives and the rigorous demands of drug development.

References

  • U.S. Food and Drug Administration. (n.d.). REVIEW MEMORANDUM. accessdata.fda.gov. [Link]

  • Sweeney, K. R., et al. (2009). An inhibitory metabolite leads to dose- and time-dependent pharmacokinetics of (R)-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) in human subjects after multiple dosing. Drug Metabolism and Disposition, 37(3), 502-13. [Link]

  • Laird, N. R., et al. (2010). Method and assays for quantitation of acetamide in a composition.
  • U.S. Environmental Protection Agency. (n.d.). NEMI Method Summary - 535 (ITMS). National Environmental Methods Index. [Link]

  • SIELC Technologies. (2018). Separation of N-(4-(2-Chloroethoxy)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Bio-Rad. (n.d.). ELISA Protocols. Bio-Rad. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(2-pyrimidinyloxy)phenyl]acetamide. PubChem. [Link]

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]

  • Bérubé, J., et al. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Allis, E. L., & Wells, D. M. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(5), 1339-1345. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(1), 37-47. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1785. [Link]

  • Moseley, B. D., et al. (2016). The effect of brivaracetam on the pharmacokinetics of phenytoin: in vivo, in vitro, and modeling studies. American Epilepsy Society. [Link]

  • Halilović, E., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 1-10. [Link]

  • de Oliveira, G. G., & de Oliveira, A. C. (2007). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farmacéutica Bonaerense, 26(4), 560-3. [Link]

  • Waters, P., et al. (2019). AQP4 Antibody Assay Sensitivity Comparison in the Era of the 2015 Diagnostic Criteria for NMOSD. Frontiers in Neurology, 10, 1039. [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfamerazine. PubChem. [Link]

  • Leppik, I. E., et al. (1990). Pharmacokinetics and safety of a phenytoin prodrug given IV or IM in patients. Neurology, 40(3 Part 1), 456. [Link]

  • ViiV Healthcare. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Zhang, G., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2470-2479. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[4-(2-pyrimidinyloxy)phenyl]acetamide

This guide provides essential safety and logistical information for the handling and disposal of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. As direct, comprehensive toxicological data for this specific compound is not wide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N-[4-(2-pyrimidinyloxy)phenyl]acetamide. As direct, comprehensive toxicological data for this specific compound is not widely available, this protocol is built on a foundation of chemical analogy and established best practices for handling structurally related aromatic amides. The primary goal is to ensure the highest level of safety for all laboratory personnel through a conservative and proactive approach.

Hazard Assessment: The Rationale for Caution

N-[4-(2-pyrimidinyloxy)phenyl]acetamide belongs to the acetamide class of chemical compounds.[1] To establish a robust safety protocol, we must infer its potential hazards from well-studied analogous compounds, such as Acetamide itself. This approach, known as "hazard assessment by structural analogy," is a cornerstone of laboratory safety when dealing with novel or less-characterized substances.

The primary health concerns associated with related acetamides drive our PPE recommendations. Acetamide is suspected of causing cancer (Carcinogen Category 2) and may cause damage to the liver.[2][3][4][5] Furthermore, related compounds are known to be harmful if swallowed, can cause skin and eye irritation, and may irritate the respiratory system.[6][7][8][9] The potential for skin absorption is also a critical consideration.[4]

Table 1: Summary of Potential Hazards Based on Structural Analogs

Hazard CategoryPotential RiskRationale & Representative Citations
Chronic Toxicity Suspected CarcinogenAcetamide is classified as Carc. 2 (H351).[2][3]
Organ Toxicity Potential for Liver DamageStudies on acetamide show it may damage the liver.[4][5]
Acute Toxicity Harmful if SwallowedRelated acetamides are classified as harmful if ingested.[6][9]
Skin Irritation/Absorption Causes Skin IrritationA common hazard for this class of chemicals; can be absorbed through the skin.[4][7][8]
Eye Irritation Causes Serious Eye IrritationDirect contact with dust or solutions can cause significant eye irritation.[7][8][10]
Respiratory Hazard May Cause Respiratory IrritationInhalation of dust or aerosols can irritate the nose, throat, and respiratory tract.[4][7][8]

Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is essential.

Core Personal Protective Equipment (PPE) Protocol

The following protocol outlines the minimum PPE requirements. A site-specific risk assessment should always be conducted to determine if additional measures are necessary for your specific experimental procedures.

First Line of Defense: Engineering Controls

Before any PPE is selected, engineering controls must be in place.

  • Chemical Fume Hood: All handling of N-[4-(2-pyrimidinyloxy)phenyl]acetamide in solid (e.g., weighing, transferring) or solution form must be conducted inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.[3][11][12][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11][12]

Primary PPE Ensemble

Hand Protection: No single glove material protects against all chemicals.[14] For incidental contact, nitrile gloves are a suitable starting point.[14][15]

  • Material: Nitrile rubber gloves are recommended for their resistance to a range of chemicals.[2][16]

  • Thickness: A standard thickness is generally sufficient for incidental contact, but for extended work or when handling concentrated solutions, consider thicker gloves.

  • Integrity: Always inspect gloves for tears or pinholes before use.

  • Practice: Double-gloving is a prudent practice that provides an additional layer of protection, especially when handling a suspected carcinogen.[14] Remove the outer glove immediately upon contamination and replace it.

Eye and Face Protection: Eye protection is mandatory for all personnel in the vicinity of chemical handling.[17]

  • Standard Operations: For handling small quantities of solids or dilute solutions, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[17]

  • Splash Risk: When there is a potential for splashing (e.g., transferring large volumes of solutions, heating), chemical splash goggles must be worn.[14][18] For significant splash hazards, a full-face shield should be worn in addition to safety goggles.[14]

Body Protection: Protective clothing is required to prevent skin contact.[11][12][16]

  • Laboratory Coat: A clean, buttoned laboratory coat with long sleeves is mandatory.[15]

  • Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[15][17]

  • Personal Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory.

Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes necessary in specific situations:

  • Spill Cleanup: For cleaning a significant spill outside of a fume hood.

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Aerosol Generation: If a procedure is known to generate significant dust or aerosols that cannot be contained. If a respirator is required, a NIOSH-approved respirator with an N95 (for dust) or organic vapor cartridge is appropriate. All respirator use must be done under a formal respiratory protection program that complies with OSHA standards (29 CFR 1910.134).[18]

PPE Workflow: A Self-Validating System

The following workflow ensures that PPE is used correctly and effectively, forming a self-validating system for safety.

PPE_Workflow cluster_prep Preparation cluster_don Donning Sequence cluster_work Work & Disposal cluster_doff Doffing Sequence (Contaminated Area) Assess 1. Assess Task (Weighing, solution prep, etc.) Select 2. Select Correct PPE (Gloves, Goggles, Coat) Assess->Select Inspect 3. Inspect PPE (Check for holes, cracks) Select->Inspect DonCoat 4. Don Lab Coat Inspect->DonCoat DonGoggles 5. Don Eye Protection DonCoat->DonGoggles DonGloves 6. Don Gloves (Pull cuffs over sleeves) DonGoggles->DonGloves Work 7. Perform Work in Fume Hood DonGloves->Work Dispose 8. Dispose of Waste (See Section 3.3) Work->Dispose DoffGloves 9. Remove Gloves Dispose->DoffGloves DoffGoggles 10. Remove Eye Protection DoffGloves->DoffGoggles DoffCoat 11. Remove Lab Coat DoffGoggles->DoffCoat Wash 12. Wash Hands Thoroughly DoffCoat->Wash

Caption: PPE selection, donning, and doffing workflow.

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Safe Handling Procedures
  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[11][12]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2][6][13] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[2][4][6][7][10][13]

  • Contamination: Avoid contact with skin and eyes.[11][12] Change gloves immediately if they become contaminated.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][11]

Spill Management

For a small spill of solid material within a fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Decontamination and Waste Disposal

All waste generated from handling N-[4-(2-pyrimidinyloxy)phenyl]acetamide must be considered hazardous.[2]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[2][3]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2][3][6]

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[2][9][13] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

Waste_Disposal_Workflow cluster_gen Waste Generation cluster_seg Segregation & Collection cluster_final Final Disposal Solid Contaminated Solid Waste (Gloves, Paper, PPE) SolidBag Seal in Labeled Solid Waste Container Solid->SolidBag Liquid Contaminated Liquid Waste (Solutions, Rinsates) LiquidBottle Collect in Labeled Liquid Waste Bottle Liquid->LiquidBottle EHS Arrange Pickup by Institutional EHS SolidBag->EHS LiquidBottle->EHS Manifest Ensure Proper Waste Manifesting EHS->Manifest

Caption: Hazardous chemical waste disposal workflow.

Conclusion

The responsible use of N-[4-(2-pyrimidinyloxy)phenyl]acetamide in a research setting demands a proactive and cautious approach to safety. By understanding the potential hazards through chemical analogy and strictly adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can effectively mitigate risks. This commitment to safety protects not only the individual scientist but the entire laboratory community.

References

  • Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2025, December 23). Retrieved from [Link]

  • N-[4-(2-pyrimidinyloxy)phenyl]acetamide | C12H11N3O2 | CID 1487531 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: acetamide - Chemos GmbH&Co.KG. (2022, October 31). Retrieved from [Link]

  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2017, January). Retrieved from [Link]

  • 209471Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2022, January 3). Retrieved from [Link]

  • Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- - Exposure - EPA. (2025, October 15). Retrieved from [Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - ResearchGate. (2020, September 21). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.